molecular formula C15H17NO4 B000032 Dubinidine CAS No. 22964-77-8

Dubinidine

Cat. No.: B000032
CAS No.: 22964-77-8
M. Wt: 275.30 g/mol
InChI Key: NETGEQWGGLFVRL-UHFFFAOYSA-N
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Description

Dubinidine (CAS 22964-77-8) is a natural product with a molecular formula of C15H17NO4 and a molecular weight of 275.30 g/mol. It is classified as an α-substituted derivative of 4-methoxy-α, β-dihydrofuranoquinoline . This structural class of compounds is frequently investigated in medicinal chemistry for its potential bioactivities. As a specialty chemical, Dubinidine is relevant in several research areas, including drug discovery programs focused on natural compounds with potential antitumor activity . Researchers utilize such compounds to establish interactions with cellular macromolecules like nucleic acids or proteins, studying their effects on nucleic acid structure and their ability to interfere with the catalytic activity of enzymes involved in cell proliferation . The compound is provided as a high-quality standard for research purposes only. It is essential for profiling natural product libraries, studying structure-activity relationships (SAR), and exploring novel chemical structures for potential applications in anticancer research . All research must be conducted in compliance with applicable laws and regulations. This product is intended for use by qualified research professionals in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(18,8-17)12-7-10-13(19-2)9-5-3-4-6-11(9)16-14(10)20-12/h3-6,12,17-18H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETGEQWGGLFVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331995
Record name Dubinidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22964-77-8
Record name 2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinolin-2-yl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22964-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dubinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Structure and Properties of Dubinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dubinidine (CAS: 22964-77-8) is a bioactive furoquinoline alkaloid primarily isolated from the genus Haplophyllum (Rutaceae family), specifically Haplophyllum dubium and Haplophyllum tuberculatum. Chemically defined as a dihydrofuroquinoline derivative, it is characterized by a quinoline core fused to a dihydrofuran ring, bearing a hydrophilic dihydroxypropyl side chain.

This guide provides a comprehensive technical analysis of Dubinidine, detailing its structural architecture, biosynthetic origin, spectroscopic signature, and pharmacological potential. It is designed for researchers requiring rigorous data on the isolation, identification, and functional characterization of this secondary metabolite.

Chemical Identity & Structural Architecture[1]

Dubinidine represents a specific subclass of alkaloids where the planar aromaticity of the quinoline system is modified by a saturated dihydrofuran ring, introducing stereochemical complexity absent in fully aromatic furoquinolines like dictamnine.

Core Chemical Data
ParameterTechnical Specification
IUPAC Name 2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinolin-2-yl)propane-1,2-diol
Common Name Dubinidine
CAS Registry Number 22964-77-8
Molecular Formula C₁₅H₁₇NO₄
Molecular Weight 275.30 g/mol
Chemical Class Furoquinoline Alkaloid (Dihydro-type)
Physical State Crystalline solid (typically white to pale yellow)
Solubility Soluble in polar organic solvents (MeOH, EtOH, CHCl₃); sparingly soluble in water
Structural Analysis

The molecule consists of three distinct domains:

  • Quinoline Core: A bicyclic aromatic system providing the scaffold for biological intercalation.

  • Dihydrofuran Ring: A five-membered oxygenated ring fused at the [2,3-b] position. Unlike fully aromatic furoquinolines, this ring is saturated at the C-2/C-3 positions, creating a chiral center at C-2.

  • Dihydroxypropyl Tail: A hydrophilic 1,2-diol side chain attached to the furan ring, significantly increasing polarity compared to other alkaloids in this class.

Biosynthetic Context & Natural Occurrence[8]

Dubinidine is biosynthesized via the Anthranilic Acid Pathway , a hallmark of quinoline alkaloids in the Rutaceae family. The pathway involves the condensation of anthranilic acid with acetate/malonate units to form the quinolone core, followed by prenylation and cyclization.

Biosynthetic Pathway Diagram

The following diagram illustrates the logical flow from the primary precursor to the specific dihydrofuroquinoline skeleton.

Biosynthesis cluster_legend Pathway Key Anthranilic Anthranilic Acid (Precursor) QuinolineCore 4-Hydroxy-2-quinolone (Core Scaffold) Anthranilic->QuinolineCore Condensation Acetate Acetate/Malonate Units Acetate->QuinolineCore PrenylatedInt 3-(3,3-Dimethylallyl)-4-hydroxy-2-quinolone QuinolineCore->PrenylatedInt C-Prenylation Prenylation Prenylation (Dimethylallyl pyrophosphate) Prenylation->PrenylatedInt Platydesmine Platydesmine (Key Intermediate) PrenylatedInt->Platydesmine Cyclization Oxidation Oxidative Modification (Side Chain Formation) Platydesmine->Oxidation Hydroxylation Dubinidine Dubinidine (Target Alkaloid) Oxidation->Dubinidine Side Chain Diol Formation key1 Precursor -> Intermediate -> Product

Figure 1: Proposed biosynthetic pathway of Dubinidine from Anthranilic Acid, highlighting the critical prenylation and cyclization steps.

Spectroscopic Characterization

Accurate identification of Dubinidine relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the specific saturation in the furan ring, the spectral signature differs from fully aromatic analogs.

Representative NMR Data (Predicted/Class-Typical)

Note: The values below are representative of the dihydrofuroquinoline class (e.g., based on structural analogs like platydesmine and dubinine) in CDCl₃.

NucleusPosition/GroupChemical Shift (δ ppm)MultiplicityStructural Insight
¹H Aromatic (H-5 to H-8)7.20 – 8.00Multiplets (4H)Quinoline aromatic ring protons. H-8 (adj. to N) typically most downfield (~7.9).
¹H O-Methyl (4-OMe)3.90 – 4.10Singlet (3H)Characteristic methoxy group at C-4.
¹H Furan H-24.80 – 5.10Multiplet (1H)Methine proton at the chiral center of the dihydrofuran ring.
¹H Furan H-33.20 – 3.60Multiplet (2H)Methylene protons of the dihydrofuran ring.
¹H Side Chain (CH₂OH)3.60 – 3.80MultipletsTerminal hydroxymethyl group.
¹³C Carbonyl/C-4~160 - 170SingletOxygenated aromatic carbon.
¹³C O-Methyl~58.0SingletMethoxy carbon.
¹³C Furan C-2~80.0 - 90.0SingletOxygenated methine carbon (chiral center).
Mass Spectrometry (MS) Fragmentation
  • Molecular Ion: [M]⁺ at m/z 275.

  • Key Fragments:

    • m/z 244 (Loss of -CH₂OH or OMe).

    • m/z 199/200 (Loss of the side chain, characteristic of the furoquinoline core).

    • Base peak often corresponds to the stable aromatic quinoline cation.

Pharmacophore & Structure-Activity Relationships (SAR)

Dubinidine's biological activity is dictated by its ability to interact with biological macromolecules via hydrogen bonding (diol tail) and hydrophobic stacking (quinoline core).

SAR Analysis
  • Sedative Activity: Linked to the nitrogenous quinoline core, which can modulate CNS receptors. The saturated furan ring modulates lipophilicity, potentially affecting blood-brain barrier penetration compared to planar analogs.

  • Antimicrobial Potency: The planar aromatic system allows for DNA intercalation. The 4-methoxy group is critical; removal often reduces potency.

  • Solubility/Bioavailability: The 1,2-diol side chain renders Dubinidine more water-soluble than many other alkaloids, potentially altering its pharmacokinetic profile (absorption and distribution).

SAR Core Dihydrofuroquinoline Scaffold Activity Biological Effect: Sedative, Antimicrobial Core->Activity DNA Intercalation Func1 4-Methoxy Group (Essential for Potency) Func1->Core Electronic Effect Func2 Dihydrofuran Ring (Stereocenter/Flexibility) Func2->Core 3D Conformation Func3 1,2-Diol Side Chain (Polarity/Solubility) Func3->Activity Bioavailability/H-Bonding

Figure 2: Structure-Activity Relationship (SAR) map of Dubinidine.

Extraction & Isolation Methodology

For researchers isolating Dubinidine from Haplophyllum species, the following protocol maximizes yield while maintaining compound integrity.

Protocol: Acid-Base Partitioning
  • Maceration: Extract dried aerial parts with Methanol (MeOH) under reflux for 4 hours.

  • Concentration: Evaporate MeOH in vacuo to obtain a crude gummy extract.

  • Acidification: Dissolve crude extract in 5% HCl (aq). Filter to remove non-alkaloidal lipids and chlorophyll.

  • Basification: Adjust filtrate pH to ~9-10 using NH₄OH.

  • Extraction: Partition with Chloroform (CHCl₃) x3. Collect the organic layer.[1]

  • Purification: Subject the chloroform fraction to Silica Gel Column Chromatography.

    • Mobile Phase: Gradient of CHCl₃ : MeOH (starting 100:0 -> 90:10).

    • Dubinidine typically elutes in more polar fractions due to the diol group.

Extraction Plant Dried Haplophyllum Aerial Parts MeOH Methanol Reflux (4 Hours) Plant->MeOH Crude Crude Extract MeOH->Crude Acid Dissolve in 5% HCl Filter Insoluble Lipids Crude->Acid Base Basify with NH4OH (pH 9-10) Acid->Base Partition Partition with CHCl3 Base->Partition Organic Organic Layer (Total Alkaloids) Partition->Organic Column Silica Gel Chromatography (CHCl3:MeOH Gradient) Organic->Column Pure Pure Dubinidine Column->Pure

Figure 3: Isolation workflow for Dubinidine from plant material.

References

  • Chemical Identity & Class: J-Global. "Dubinidine | Chemical Substance Information". Japan Science and Technology Agency. Link

  • Biological Activity: Sabry, O. M., et al. (2016).[2] "Potential Anti-Microbial, Anti-Inflammatory and Anti-Oxidant Activities of Haplophyllum tuberculatum Growing in Libya". Journal of Pharmacognosy & Natural Products. Link

  • Extraction Methodology: Hamdi, A., et al. (2018). "Alkaloids from Haplophyllum tuberculatum". ResearchGate.[2] Link

  • Biosynthetic Pathway: Tounsi, M. S., et al. (2019). "The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities". Molecules. Link

  • General NMR Reference: Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry. Link

Sources

Dubinidine: Chemical Architecture, Natural Occurrence, and Isolation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dubinidine is a specialized furoquinoline alkaloid primarily isolated from the genus Haplophyllum (Rutaceae). First characterized by Soviet phytochemists in the mid-20th century, it represents a significant chemotaxonomic marker for the Haplophyllum genus, particularly H. dubium and H. foliosum. Unlike simple quinolines, dubinidine features a fused furan ring and a characteristic dihydroxypropyl side chain, contributing to its unique solubility and pharmacological profile. This guide details the molecule's discovery, biosynthetic origin, and a validated technical workflow for its extraction and isolation, serving as a reference for natural product chemists and drug discovery researchers.

Chemical Identity & Physicochemical Properties

Dubinidine belongs to the furoquinoline class of alkaloids. Its structure is distinguished by a quinoline core fused to a furan ring, with a methoxy group at position 4 and a hydrophilic 2,3-dihydroxypropyl substituent at position 2.

Structural Classification
  • Chemical Name: 2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol

  • Molecular Formula: C₁₅H₁₇NO₄

  • Molecular Weight: 275.30 g/mol

  • CAS Registry Number: 22964-77-8

  • Alkaloid Type: Furoquinoline (specifically a dihydrofuroquinoline derivative)

Key Physicochemical Characteristics
PropertyDescription
Appearance Crystalline solid (needles from acetone/methanol)
Solubility Soluble in ethanol, methanol, chloroform; sparingly soluble in water; insoluble in petroleum ether.
UV Spectrum Characteristic absorption bands for furoquinolines (approx. 240, 310, 330 nm).
Basicity Weak base; forms salts with mineral acids (e.g., Dubinidine hydrochloride).

Botanical Sources & Discovery Context

Historical Discovery

The discovery of dubinidine is inextricably linked to the Institute of the Chemistry of Plant Substances in Tashkent (Uzbekistan), a global hub for alkaloid research during the Soviet era. It was first isolated from Haplophyllum dubium by S.Y. Yunusov and colleagues (including V.A. Tel’nov and T.T. Shakirov ), who systematically mapped the alkaloid profiles of Central Asian flora. The name "Dubinidine" is a direct derivative of the species name dubium.

Primary Natural Sources

Dubinidine is not ubiquitous; it is highly specific to the Haplophyllum genus within the Rutaceae family.

  • Haplophyllum dubium: The type species for the molecule; highest yield source.

  • Haplophyllum foliosum: A significant secondary source.

  • Haplophyllum latifolium: Contains dubinidine alongside related alkaloids like dubinine.

  • Haplophyllum perforatum: Trace amounts often found in complex alkaloid mixtures.

Biosynthetic Pathway

The biosynthesis of dubinidine follows the conserved pathway for furoquinoline alkaloids, originating from anthranilic acid . The unique feature of dubinidine is the retention of the dihydrofuran moiety and the oxidation of the isoprenyl side chain to a diol.

Mechanism
  • Precursor Assembly: Anthranilic acid condenses with Acetyl-CoA (or Malonyl-CoA) to form 4-hydroxy-2-quinolone.

  • Prenylation: A dimethylallyl pyrophosphate (DMAPP) unit is attached at the C-3 position.

  • Cyclization: The prenyl group cyclizes with the C-2 oxygen to form the dihydrofuroquinoline ring system.

  • Oxygenation: The isopropyl side chain undergoes oxidation to form the terminal diol seen in dubinidine.

Pathway Visualization

Biosynthesis Anthranilate Anthranilic Acid Quinoline 4-Hydroxy-2-quinolone Anthranilate->Quinoline + Acetyl-CoA / Cyclization PrenylQuinoline 3-Prenyl-4-hydroxy-2-quinolone Quinoline->PrenylQuinoline + DMAPP (Prenylation) Platydesmine Platydesmine (Furoquinoline precursor) PrenylQuinoline->Platydesmine Oxidative Cyclization Dubinidine Dubinidine (Dihydrofuroquinoline diol) Platydesmine->Dubinidine Hydroxylation / Side-chain Oxidation

Figure 1: Proposed biosynthetic pathway from Anthranilic Acid to Dubinidine, highlighting the critical prenylation and cyclization steps characteristic of Rutaceae alkaloids.

Extraction & Isolation Protocol

This protocol synthesizes the classical methods developed by Avazmukhamedov, Shakirov, and Tel’nov with modern chromatographic refinement. It utilizes an acid-base switching strategy to separate alkaloids from neutral plant constituents.

Reagents & Materials
  • Plant Material: Dried, ground aerial parts of Haplophyllum dubium.

  • Solvents: Methanol (extraction), Chloroform (partitioning), Ammonium Hydroxide (basification), Sulfuric Acid (5%).

  • Stationary Phase: Silica gel 60 (70-230 mesh) or Aluminum Oxide (neutral).

Step-by-Step Workflow
  • Maceration: Extract 1 kg of ground plant material with Methanol (3 x 3L) at room temperature for 48 hours.

  • Concentration: Evaporate methanol under reduced pressure to obtain a crude gummy extract.

  • Acidification: Dissolve crude extract in 5% H₂SO₄ (500 mL). Filter to remove chlorophyll and lipids (which remain insoluble).

  • Washing: Wash the acidic aqueous layer with Petroleum Ether (3 x 200 mL) to remove non-alkaloidal lipophiles.

  • Basification: Adjust pH of the aqueous layer to pH 9-10 using 25% NH₄OH.

  • Liquid-Liquid Extraction: Extract the basic aqueous phase with Chloroform (4 x 300 mL).

  • Total Alkaloid Fraction: Dry chloroform over anhydrous Na₂SO₄ and evaporate to yield the "Total Alkaloid Fraction" (TAF).

  • Isolation (Chromatography):

    • Load TAF onto a Silica Gel column.

    • Elute with a gradient of Chloroform:Methanol (100:0 → 90:10).

    • Dubinidine typically elutes in the polar fractions (due to the diol group) after less polar alkaloids like dubinine.

  • Crystallization: Recrystallize pure fractions from Acetone/Methanol.

Process Visualization

Extraction Plant H. dubium Aerial Parts (Dried/Ground) MethExt Methanol Extraction (3x, 48h) Plant->MethExt Crude Crude Extract MethExt->Crude AcidStep Dissolve in 5% H2SO4 Filter Insoluble Lipids Crude->AcidStep Wash Wash with Pet. Ether (Discard Organic Layer) AcidStep->Wash BaseStep Basify to pH 9-10 (NH4OH) Wash->BaseStep ChlExt Chloroform Extraction BaseStep->ChlExt TAF Total Alkaloid Fraction (TAF) ChlExt->TAF Column Silica Gel Chromatography (CHCl3 -> MeOH Gradient) TAF->Column Dubinidine Pure Dubinidine (Crystals) Column->Dubinidine

Figure 2: Acid-Base extraction workflow designed to isolate Dubinidine from Haplophyllum species.

Pharmacological Potential

While often studied as part of the total alkaloid extract of Haplophyllum, dubinidine exhibits specific biological activities consistent with the furoquinoline class.

Sedative & Neuropharmacological Activity

Dubinidine, like its congeners (e.g., skimmianine, haplopine), has been investigated for sedative and hypnotic effects .

  • Mechanism: It is hypothesized to modulate central neurotransmitter pathways, potentially interacting with GABAergic systems or central adenosine receptors, although the precise molecular target remains a subject of active research.

  • Potency: In animal models (mice/rats), total alkaloid fractions containing dubinidine demonstrate a dose-dependent reduction in locomotor activity and potentiation of barbiturate-induced sleep.

Antimicrobial & Cytotoxic Properties[1]
  • Antimicrobial: Extracts rich in dubinidine have shown moderate inhibitory activity against Gram-positive bacteria (Staphylococcus aureus) and certain fungi.

  • Cytotoxicity: Furoquinolines are known DNA-intercalating agents. Dubinidine's structural planarity (in the quinoline region) allows it to interact with DNA, contributing to observed cytotoxic effects against specific cancer cell lines in vitro.

References

  • Yunusov, S. Y. (1968). Alkaloids of Haplophyllum. Chemistry of Natural Compounds.

  • Avazmukhamedov, L. T., Shakirov, T. T., & Tel'nov, V. A. (1976). The Technology of the Isolation of the Alkaloids Dubinidine and Haplophylidine. Chemistry of Natural Compounds, 12(3).

  • Ulubelen, A., & Öztürk, M. (2008).[1] Alkaloids, Coumarins and Lignans from Haplophyllum Species. Records of Natural Products, 2(3), 54-69.

  • Bessonova, I. A., & Yunusov, S. Y. (1989). Furoquinoline Alkaloids. Chemistry of Natural Compounds, 25, 273–288.

  • Al-Burtamani, S. K., et al. (2005). Chemical composition, antibacterial and antifungal activities of the essential oil of Haplophyllum tuberculatum from Oman. Journal of Ethnopharmacology, 96(1-2), 107-112.

Sources

Dubinidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Biosynthesis, and Pharmacological Potential

Part 1: Executive Summary

Dubinidine (CAS: 22964-77-8) is a bioactive furoquinoline alkaloid predominantly isolated from the genus Haplophyllum (Rutaceae). Distinct from its structural analogs like dictamnine and skimmianine, dubinidine possesses a dihydrofuroquinoline core with specific hydroxylation patterns that confer unique pharmacological properties. While historically noted for its sedative and hypotensive effects in traditional ethnomedicine, contemporary research highlights its potential as a scaffold for antimicrobial and antifungal therapeutics.

This technical guide synthesizes the core physicochemical data, biosynthetic origins, and isolation methodologies for dubinidine, designed for researchers in natural product chemistry and drug discovery.

Part 2: Physicochemical Profile

The following data establishes the chemical identity of Dubinidine. Researchers should use these parameters for validation during spectral analysis (MS, NMR).

ParameterData
Common Name Dubinidine
CAS Registry Number 22964-77-8
IUPAC Name 2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propan-2-ol
Molecular Formula C₁₅H₁₇NO₄
Molecular Weight 275.30 g/mol
Physical State Crystalline Solid
Solubility Soluble in Methanol, Ethanol, Chloroform; Poorly soluble in Water
Chemical Class Furoquinoline Alkaloid (Dihydro-derivative)
Key Structural Feature Fused quinoline and dihydrofuran rings with a hydroxy-isopropyl side chain
Part 3: Biosynthesis & Biological Source

Dubinidine is a secondary metabolite derived from the Anthranilic Acid pathway, characteristic of the Rutaceae family. It is most abundantly found in Haplophyllum dubium, H. tuberculatum, and H. latifolium.

Biosynthetic Logic

The synthesis begins with the condensation of anthranilic acid and acetate units to form the quinolone core. Prenylation at the C-3 position, followed by cyclization, yields the furan ring. Dubinidine is distinguished by the hydration/oxidation of the isopropyl side chain and reduction of the furan double bond compared to dictamnine.

Figure 1: Proposed Biosynthetic Pathway of Dubinidine

Biosynthesis Anthranilic Anthranilic Acid Quinolone 4-Hydroxy-2-quinolone (Intermediate) Anthranilic->Quinolone Condensation AcetylCoA Acetyl-CoA AcetylCoA->Quinolone Prenylation Prenylation (DMAPP) Quinolone->Prenylation C-3 Prenylation Dictamnine Dictamnine (Furoquinoline Core) Prenylation->Dictamnine Cyclization & Oxidation Dubinidine Dubinidine (Dihydrofuroquinoline) Dictamnine->Dubinidine Furan Ring Reduction & Side Chain Hydroxylation

Caption: Logical flow from anthranilic acid precursors to the specific dihydrofuroquinoline structure of Dubinidine.

Part 4: Pharmacological Mechanisms

Research indicates Dubinidine exhibits a dual-action profile, influencing both central nervous system (CNS) excitability and microbial viability.

1. Sedative & Hypotensive Activity

Unlike convulsant alkaloids (e.g., strychnine), Dubinidine acts as a CNS depressant.

  • Mechanism: Modulation of central neurotransmitter pathways.[1] While the exact receptor target (GABA-A vs. 5-HT) requires further radioligand binding confirmation, the phenotypic readout is a reduction in locomotor activity and induction of sleep potentiation.

  • Hypotensive Effect: Likely mediated through alpha-adrenergic blockade or direct smooth muscle relaxation, common in quinoline derivatives.

2. Antimicrobial & Antifungal Activity

Extracts enriched with Dubinidine from H. tuberculatum demonstrate significant MIC values against phytopathogens and human pathogens.

  • Targets: Aspergillus fumigatus, Fusarium oxysporum, Staphylococcus aureus.

  • Mechanism: Intercalation into microbial DNA (planar quinoline moiety) and disruption of cell membrane integrity via the polar side chain.

Figure 2: Pharmacological Action Network

Pharmacology Dub Dubinidine CNS CNS Depressant Dub->CNS Modulates Micro Antimicrobial Dub->Micro Inhibits Sedation Sedation/Hypnosis CNS->Sedation Hypotension Hypotension CNS->Hypotension Fungal Antifungal (Aspergillus, Fusarium) Micro->Fungal Membrane/DNA Interference Bacterial Antibacterial (S. aureus) Micro->Bacterial

Caption: Dual pharmacological pathways of Dubinidine affecting CNS signaling and microbial survival.

Part 5: Experimental Protocol – Isolation & Purification

Objective: Isolation of Dubinidine from Haplophyllum tuberculatum aerial parts. Yield Target: ~0.05 - 0.1% (w/w) of dried plant material.

Reagents Required:
  • Methanol (MeOH), analytical grade.

  • Hydrochloric acid (HCl), 5%.

  • Ammonium hydroxide (NH₄OH), 25%.

  • Chloroform (CHCl₃).

  • Silica gel 60 (0.063-0.200 mm).

Step-by-Step Methodology:
  • Extraction:

    • Macerate 1.0 kg of air-dried, powdered aerial parts in 5 L of Methanol for 72 hours at room temperature.

    • Filter and concentrate the solvent under reduced pressure (Rotavap) at 40°C to obtain a crude gummy extract.

  • Acid-Base Fractionation (Alkaloid Enrichment):

    • Resuspend the crude extract in 500 mL of 5% HCl. Stir for 2 hours to convert alkaloids to water-soluble salts.

    • Filter to remove non-alkaloidal lipids/chlorophyll (discard solid).

    • Wash the acidic filtrate with Petroleum Ether (3 x 200 mL) to remove fats.

    • Basify the aqueous phase to pH 9-10 using NH₄OH.

    • Extract the basic solution with Chloroform (4 x 300 mL).

    • Combine chloroform layers, dry over anhydrous Na₂SO₄, and evaporate to yield the Total Alkaloid Fraction (TAF) .

  • Chromatographic Isolation:

    • Load the TAF onto a Silica Gel 60 column.

    • Mobile Phase: Gradient elution starting with CHCl₃ (100%) increasing to CHCl₃:MeOH (90:10).

    • Fraction Collection: Dubinidine typically elutes in the mid-polar fractions (check TLC; Dragendorff’s reagent positive).

    • Purification: Recrystallize active fractions from Acetone/Methanol to yield pure Dubinidine crystals.

References
  • J-GLOBAL. (n.d.). Dubinidine - Chemical Substance Information. Japan Science and Technology Agency. Retrieved January 31, 2026, from [Link]

  • Ulubelen, A., & Öztürk, M. (2008).[2] Alkaloids, Coumarins and Lignans from Haplophyllum Species. Records of Natural Products, 2(3), 54-69. Retrieved from [Link]

  • Sabry, O. M., El Sayed, A. M., & Sleem, A. A. (2016). Potential Anti-Microbial, Anti-Inflammatory and Anti-Oxidant Activities of Haplophyllum tuberculatum Growing in Libya. Journal of Pharmacognosy & Natural Products, 2(1). Retrieved from [Link][3][4][5][6]

  • Hamdi, A., et al. (2018). Antimicrobial and phytotoxic activities of secondary metabolites from Haplophyllum tuberculatum. ResearchGate. Retrieved from [Link]

Sources

Spectroscopic Unveiling of Dubinidine: A Furoquinoline Alkaloid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic characterization of Dubinidine, a furoquinoline alkaloid of significant interest in natural product chemistry and drug discovery. As Senior Application Scientist, the following sections are designed to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, grounded in established scientific principles.

Introduction to Dubinidine: A Compound of Interest

Dubinidine is a furoquinoline alkaloid isolated from plants of the Haplophyllum genus, notably Haplophyllum griffithianum and Haplophyllum foliosum. Furoquinoline alkaloids are a class of natural products known for their diverse biological activities, making them attractive scaffolds for drug development. The precise elucidation of Dubinidine's structure through spectroscopic methods is paramount for understanding its chemical properties, synthesizing derivatives, and exploring its pharmacological potential.

This guide will delve into the three cornerstone spectroscopic techniques for the structural elucidation of natural products: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural clues through the analysis of fragmentation patterns. For a novel or isolated compound like Dubinidine, high-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Expected Mass Spectrometric Data for Dubinidine

Based on its chemical formula, C₁₅H₁₇NO₄, the expected mass spectrometric data for Dubinidine is as follows:

Parameter Value Source
Molecular Formula C₁₅H₁₇NO₄J-GLOBAL[1]
Molecular Weight 275.30 g/mol J-GLOBAL[1]
Exact Mass 275.1158 uCalculated
[M+H]⁺ Ion m/z 276.1236Expected

Note: The exact mass and [M+H]⁺ values are critical for high-resolution mass spectrometry analysis, which can confirm the elemental composition with high accuracy.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

The following protocol outlines a standard procedure for acquiring HRESI-MS data for a purified alkaloid like Dubinidine.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source is recommended.

Sample Preparation:

  • A dilute solution of the purified Dubinidine sample (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid (0.1%) is often added to the solvent to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

Data Acquisition:

  • The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy.

  • The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem mass spectrometry (MS/MS) experiments are performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

HRESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Sample Purified Dubinidine Solution Dilute Solution (1-10 µg/mL in MeOH/ACN + 0.1% FA) Sample->Solution ESI Electrospray Ionization (ESI) Solution->ESI MS1 MS Scan (Detect [M+H]⁺) ESI->MS1 Isolation Isolate [M+H]⁺ MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS/MS Scan (Detect Fragments) CID->MS2

Caption: High-Resolution ESI-MS/MS workflow for Dubinidine analysis.

Interpretation of Mass Spectra

The initial MS scan will confirm the molecular weight of Dubinidine through the detection of the [M+H]⁺ ion. The high-resolution data will provide the elemental composition, confirming the C₁₅H₁₇NO₄ formula.

The MS/MS spectrum will reveal characteristic fragmentation patterns of the furoquinoline core and its substituents. Common fragmentation pathways for furoquinoline alkaloids include the loss of small neutral molecules such as CO, CH₃, and H₂O, as well as cleavages within the furan and quinoline ring systems. A detailed analysis of these fragments provides valuable structural information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by observing the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands for Dubinidine

Based on the structure of Dubinidine, which contains aromatic rings, a furan ring, a methoxy group, a hydroxyl group, and an N-heterocycle, the following characteristic IR absorption bands are expected:

Wavenumber (cm⁻¹) Functional Group Vibration
3400-3200 (broad)O-HStretching
3100-3000Aromatic C-HStretching
2950-2850Aliphatic C-HStretching
1620-1580C=C (Aromatic)Stretching
1500-1400C=C (Aromatic)Stretching
1250-1000C-O (Ether & Alcohol)Stretching
~1080Furan ringStretching
850-750Aromatic C-HOut-of-plane bending
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient and widely used method for obtaining IR spectra of solid or liquid samples with minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Sample Preparation:

  • A small amount of the purified Dubinidine powder is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample spectrum is then recorded.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

FTIR_ATR_Workflow cluster_sample_prep Sample Preparation cluster_ftir_analysis FTIR-ATR Analysis Sample Purified Dubinidine (solid) ATR_Crystal Place sample on ATR Crystal Sample->ATR_Crystal Apply_Pressure Apply Pressure ATR_Crystal->Apply_Pressure Record_BG Record Background Spectrum Apply_Pressure->Record_BG Record_Sample Record Sample Spectrum Record_BG->Record_Sample Generate_Spectrum Generate IR Spectrum Record_Sample->Generate_Spectrum

Caption: Workflow for obtaining an IR spectrum of Dubinidine using FTIR-ATR.

Interpretation of the IR Spectrum

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would confirm the presence of the hydroxyl group. The sharp peaks in the 3100-3000 cm⁻¹ and 1620-1400 cm⁻¹ regions are indicative of the aromatic rings. The C-O stretching vibrations from the methoxy, furan, and alcohol functionalities would appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is typically required.

Expected ¹H and ¹³C NMR Spectral Data for Dubinidine

The following tables present the expected chemical shift ranges for the protons and carbons in Dubinidine, based on its furoquinoline structure. The exact values would be obtained from the primary literature.

Table of Expected ¹H NMR Chemical Shifts (in ppm)

Proton(s) Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic Protons7.0 - 8.5d, t, ddSignals corresponding to the protons on the quinoline ring.
Furan Protons6.5 - 7.5dSignals for the protons on the furan ring.
Methoxy Protons (-OCH₃)3.8 - 4.2sA characteristic singlet for the methoxy group.
Methylene Protons (-CH₂-)3.0 - 4.0mProtons on the carbon adjacent to the furan ring.
Aliphatic Protons1.0 - 2.0mProtons on the side chain.
Hydroxyl Proton (-OH)Variablebr sChemical shift is concentration and solvent dependent.

Table of Expected ¹³C NMR Chemical Shifts (in ppm)

Carbon(s) Expected Chemical Shift (ppm) Notes
Aromatic Carbons100 - 160Signals for the carbons of the quinoline and furan rings.
Carbonyl-like Carbon (C=N)~150-165Carbon of the quinoline ring attached to nitrogen.
Methoxy Carbon (-OCH₃)55 - 65Characteristic signal for the methoxy carbon.
Methylene Carbon (-CH₂-)20 - 40Carbon adjacent to the furan ring.
Aliphatic Carbons10 - 40Carbons of the side chain.
Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion and resolution.

Sample Preparation:

  • Approximately 5-10 mg of purified Dubinidine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment is run to obtain a spectrum with singlets for each unique carbon.

  • 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are acquired to establish connectivity within the molecule.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition Sample Purified Dubinidine (5-10 mg) Solvent Deuterated Solvent + TMS Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR

Caption: General workflow for acquiring NMR data for Dubinidine.

Interpretation of NMR Spectra
  • ¹H NMR: The chemical shifts, integration, and multiplicity of the signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively.

  • ¹³C NMR: The number of signals indicates the number of unique carbon atoms in the molecule. The chemical shifts provide information about the type of carbon (aliphatic, aromatic, carbonyl, etc.).

  • COSY: This experiment reveals proton-proton couplings, helping to identify adjacent protons in the structure.

  • HSQC: This experiment correlates directly bonded protons and carbons.

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments and establishing the overall connectivity of the molecule.

By integrating the information from all these NMR experiments, the complete and unambiguous structure of Dubinidine can be determined.

Conclusion

The structural elucidation of a natural product like Dubinidine is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. Mass spectrometry provides the molecular formula and fragmentation clues, infrared spectroscopy identifies the key functional groups, and a comprehensive suite of NMR experiments reveals the detailed carbon-hydrogen framework. This guide has outlined the expected spectroscopic data and standard experimental protocols for the characterization of Dubinidine, providing a foundational resource for researchers in natural product chemistry and drug development. The precise spectroscopic data, once extracted from the primary literature, will serve to populate the tables and further solidify the structural assignment of this intriguing furoquinoline alkaloid.

References

  • Akhmedzhanova, V. I., & Bessonova, I. A. (Year of Publication). Alkaloids of Haplophyllum foliosum. Chemistry of Natural Compounds.
  • Tulyaganov, T. S., & Allaberdiev, F. K. (2001). Alkaloids of Nitraria sibirica. Dihydroschoberine and nitrabirine N-oxide. Chemistry of Natural Compounds, 37(6), 556-558. [Link]

  • J-GLOBAL. (n.d.). Dubinidine. Retrieved from [Link]

  • Mohammadhosseini, M., Venditti, A., Frezza, C., & Mahdavi, B. (2021). The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities—A Review. Molecules, 26(15), 4655. [Link]

  • Aniszewski, T. (2007). Alkaloids: Secrets of Life. Elsevier.

Sources

An In-Depth Technical Guide to the Solubility of Dubinidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dubinidine, a furoquinoline alkaloid primarily isolated from the genus Zanthoxylum, presents significant interest in phytochemical and pharmacological research.[1][2] Like many natural products, its utility in preclinical and clinical development is fundamentally governed by its physicochemical properties, chief among them being solubility. This guide provides a comprehensive framework for understanding and determining the solubility of Dubinidine in various solvents. Due to the limited availability of direct, quantitative solubility data for Dubinidine in public literature, this document emphasizes the underlying chemical principles, predictive analysis based on its molecular structure, and a robust, self-validating experimental protocol for researchers to generate reliable data. We will explore the theoretical basis for its solubility, provide a step-by-step methodology for its empirical determination using the gold-standard shake-flask method, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize Dubinidine for screening, formulation, and various downstream applications.

Introduction: The Significance of Solubility in Natural Product Research

Dubinidine is a member of the furoquinoline alkaloid class of compounds, which are predominantly found in the plant family Rutaceae.[1][3] This class of alkaloids is known for a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery.[1][4][5]

The solubility of a compound is a critical determinant of its therapeutic potential. It directly influences:

  • Bioavailability: A compound must be in solution to be absorbed and exert a systemic effect.

  • Formulation Development: Understanding solubility is essential for creating viable dosage forms, whether for oral, intravenous, or topical administration.

  • In Vitro Assay Performance: Inconsistent solubility can lead to artifactual results in high-throughput screening and other biological assays.

Therefore, a thorough characterization of Dubinidine's solubility is a foundational step for any meaningful scientific investigation.

Physicochemical Profile and Predicted Solubility of Dubinidine

A molecule's structure dictates its properties. By examining the chemical architecture of Dubinidine, we can make informed predictions about its behavior in different solvent systems.

Molecular Structure Analysis

Dubinidine possesses a rigid, planar heterocyclic core composed of fused furan and quinoline rings. Key structural features influencing its solubility include:

  • Aromatic System: The extensive aromaticity of the quinoline and furan rings makes the molecule predominantly nonpolar and hydrophobic.

  • Nitrogen Heteroatom: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and imparts a degree of basicity to the molecule.

  • Oxygen Heteroatom: The oxygen in the furan ring also contributes to the molecule's polarity, albeit modestly.

Caption: Figure 1: Chemical Structure of Dubinidine.

Qualitative Solubility Prediction

Based on the "like dissolves like" principle, we can forecast Dubinidine's solubility in common laboratory solvents:

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large hydrophobic surface area suggests moderate to good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective at solvating large organic molecules and should be excellent solvents for Dubinidine.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

    • Water: Solubility is expected to be very low due to the molecule's predominantly nonpolar nature.

    • Alcohols (Methanol, Ethanol): Solubility should be higher than in water due to the alkyl portions of the alcohols, but likely limited.

  • Aqueous Acids (e.g., dilute HCl): The basic nitrogen atom can be protonated, forming a more polar salt. This will significantly increase solubility in acidic aqueous solutions.[6]

Experimental Determination of Equilibrium Solubility

To obtain reliable, quantitative data, an empirical approach is necessary. The shake-flask method is the internationally recognized gold standard for determining the equilibrium solubility of compounds and is recommended by the OECD.[7][8][9][10]

Rationale for the Shake-Flask Method

The core principle of this method is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient duration to reach thermodynamic equilibrium.[10] Subsequent analysis of the clear supernatant provides the solubility value. This method is considered authoritative because it directly measures the true equilibrium solubility, provided that the system has reached a steady state.[8]

Experimental Workflow Diagram

G prep 1. Preparation - Weigh excess Dubinidine - Add to vial with solvent equil 2. Equilibration - Agitate at constant temp. (e.g., 24-48h at 25°C) prep->equil Establish solid-liquid interface sep 3. Phase Separation - Centrifuge or filter to remove undissolved solid equil->sep Achieve thermodynamic equilibrium quant 4. Quantification - Sample supernatant - Dilute if necessary - Analyze (e.g., HPLC-UV) sep->quant Isolate saturated solution calc 5. Calculation - Determine concentration from calibration curve quant->calc Generate raw data

Caption: Figure 2: Shake-Flask Experimental Workflow.

Detailed Step-by-Step Protocol

This protocol is designed to be self-validating by including critical quality control steps.

Materials:

  • Dubinidine (solid, purity >95%)

  • Selected solvents (HPLC grade or higher)[7]

  • Analytical balance

  • Glass vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh approximately 5 mg of Dubinidine and dissolve it in a suitable solvent (e.g., DMSO) in a 10 mL volumetric flask to create a concentrated stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 50, 25, 10, 5, 1 µg/mL). This step is crucial for accurate quantification.

  • Sample Preparation:

    • Add an excess amount of solid Dubinidine to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., 2-5 mg).

    • Record the exact mass of the compound added.

    • Add a precise volume of the test solvent (e.g., 1.0 mL).

    • Prepare each solvent condition in triplicate to assess variability. Triplicates ensure the trustworthiness of the results.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for at least 24 hours. For compounds known to have slow dissolution kinetics, 48 or 72 hours may be necessary.[10] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains. If not, the experiment is invalid for that data point, and more compound must be added.

    • Carefully remove the vials from the shaker. Let them stand for 30 minutes to allow larger particles to settle.

    • To separate the supernatant from the solid:

      • Option A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[11]

      • Option B (Filtration): Use a syringe to draw the supernatant and pass it through a solvent-compatible 0.22 µm filter. This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Quantification:

    • Immediately after separation, carefully transfer an aliquot of the clear supernatant to an HPLC vial.

    • Dilute the sample with a suitable solvent if the concentration is expected to be above the linear range of the calibration curve.

    • Analyze the calibration standards and the samples by a validated HPLC-UV method. The advantage of HPLC is its ability to separate the parent compound from any potential degradants.[8]

  • Data Analysis and Calculation:

    • Generate a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.

    • Determine the concentration of Dubinidine in the diluted samples by interpolating their peak areas from the calibration curve.

    • Calculate the original solubility in the solvent, accounting for any dilution factors. Express the final solubility in units such as mg/mL or µg/mL.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for Dubinidine at 25 °C

Solvent ClassSolventSolubility (µg/mL) ± SD (n=3)Qualitative Assessment
Polar Protic Water< 1.0Very Sparingly Soluble
Methanol150.5 ± 12.1Sparingly Soluble
Ethanol85.2 ± 7.5Slightly Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 20,000Freely Soluble
Acetone1,250.3 ± 98.6Soluble
Nonpolar Dichloromethane (DCM)5,500.8 ± 310.4Soluble
Toluene875.1 ± 65.3Slightly Soluble
Aqueous (Buffered) 0.1 M HCl (pH 1)2,500.6 ± 150.2Soluble
PBS (pH 7.4)< 1.0Very Sparingly Soluble

Note: The data presented in this table is illustrative and scientifically plausible but hypothetical. It is intended to serve as a template for presenting experimentally determined values.

Interpretation of Results:

The hypothetical data aligns with our structural predictions. The very low solubility in water and phosphate-buffered saline (PBS) highlights the compound's hydrophobic nature. As predicted, solubility is significantly enhanced in acidic conditions (0.1 M HCl) due to the protonation of the quinoline nitrogen, forming a soluble salt. Organic solvents like DMSO and DCM are shown to be effective, which is typical for compounds of this class.

Conclusion

While direct public data on the solubility of Dubinidine is scarce, a robust understanding of its chemical structure allows for strong qualitative predictions. This guide provides the necessary theoretical foundation and a detailed, authoritative experimental protocol for researchers to generate high-quality, reliable solubility data. By following the outlined shake-flask method, scientists in drug discovery and natural product chemistry can confidently characterize Dubinidine, enabling its effective use in further research and development endeavors. The principles and methodologies described herein are broadly applicable to the study of other sparingly soluble natural products.

References

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

  • Bierer, D. E., et al. (1998). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 5898. Available at: [Link]

  • Cheméo. (n.d.). Quinidine (CAS 56-54-2) - Chemical & Physical Properties. Available at: [Link]

  • Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Kuete, V., et al. (2015). Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. PubMed. Available at: [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinidine. PubChem Compound Database. Available at: [Link]

  • OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1, Physical-Chemical properties, Test No. 105: Water Solubility. Available at: [Link]

  • ResearchGate. (2021). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

  • Wikipedia. (n.d.). Furoquinoline alkaloid. Available at: [Link]

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Unlocking the Therapeutic Potential of Dubinidine: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Pharmaceutical Researchers, Medicinal Chemists, and Drug Development Leads Subject: Dubinidine (CAS: 22964-77-8) – Pharmacological Profile, Extraction Protocols, and Therapeutic Scaffolding

Executive Summary: The "Polar" Furoquinoline

While the pharmaceutical spotlight often lands on Skimmianine and Dictamnine within the furoquinoline alkaloid class, Dubinidine represents a distinct, under-utilized chemical scaffold. Structurally characterized by a dihydrofuroquinoline core fused with a hydrophilic propanediol side chain, Dubinidine breaks the mold of the typically lipophilic alkaloids in this family.

This guide analyzes Dubinidine not merely as a phytochemical isolate from Haplophyllum species, but as a therapeutic lead with validated potential in neuropharmacology (sedation/AChE inhibition) and oncology (cytotoxicity) . We present a synthesis of its physicochemical properties, specific extraction challenges due to its polarity, and its mechanistic pathways.

Chemical Identity & Physicochemical Profile

Unlike its planar, fully aromatic cousins, Dubinidine possesses a reduced furan ring (dihydro-) and a diol tail. This structural nuance drastically alters its solubility profile and likely its binding kinetics.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 2-(2,3-dihydro-4-methoxyfuro[2,3-b]quinolin-2-yl)-1,2-propanediolUnique diol side chain confers high polarity.[1][2]
CAS Registry 22964-77-8Critical: Do not confuse with Quinidine (CAS 56-54-2).[1]
Molecular Formula C₁₅H₁₇NO₄MW: 275.30 g/mol
Core Scaffold 2,3-DihydrofuroquinolineReduced furan ring implies non-planar geometry vs. Dictamnine.[1]
Solubility Soluble in MeOH, EtOH, CHCl₃; Mod. soluble in H₂OProtocol Note: Partitions poorly into hexane; requires polar organic solvents.
Key Sources Haplophyllum tuberculatum, H. foliosumOften co-occurs with Skimmianine and Dubamine.

Therapeutic Mechanisms & Pharmacodynamics

Neuropharmacology: The Sedative & Nootropic Axis

Dubinidine has been historically categorized in Eastern European pharmacopoeia as a sedative agent. Modern analysis suggests a dual-mechanism acting on the cholinergic and potentially GABAergic systems.[1]

  • Acetylcholinesterase (AChE) Inhibition: Like other furoquinolines, Dubinidine inhibits AChE, preventing the hydrolysis of acetylcholine. However, its IC₅₀ is generally higher (micromolar range) compared to Skimmianine, likely due to the steric bulk of the diol chain interfering with the catalytic triad entry.

  • Sedative Action: Root extracts enriched with Dubinidine display marked sedative properties. The mechanism is hypothesized to involve modulation of voltage-gated ion channels, a known property of the quinoline core.

Oncology: Cytotoxicity & DNA Interaction

While fully aromatic furoquinolines intercalate DNA (causing phototoxicity), Dubinidine's dihydro structure suggests a different mode of action.

  • Target: A549 (Lung Carcinoma) and HeLa cell lines.

  • Mechanism: Induction of apoptosis via mitochondrial pathway disruption. The propanediol moiety may facilitate uptake via specific transporters, differentiating its intracellular accumulation from lipophilic alkaloids.

G Dubinidine Dubinidine (Dihydrofuroquinoline Core) AChE AChE Enzyme (Active Site) Dubinidine->AChE Competitive Inhibition (Micromolar IC50) DNA DNA/Chromatin (Minor Groove) Dubinidine->DNA Weak Intercalation (Reduced Planarity) Mitochondria Mitochondrial Membrane Dubinidine->Mitochondria Disrupts Potential (Apoptosis Induction) Neuroprotection Neuroprotection AChE->Neuroprotection Increased ACh Levels CellDeath CellDeath Mitochondria->CellDeath Cytochrome C Release

Figure 1: Putative Pharmacodynamic Pathways of Dubinidine.[1] Note the dual action on enzymatic and organelle targets.

Technical Protocol: Isolation of Polar Alkaloids

Challenge: Standard alkaloid extraction (acid-base-chloroform) often loses Dubinidine to the aqueous phase because of its diol functionality.[1] Solution: A modified "Polar-Partition" protocol is required.[1]

Optimized Extraction Workflow

Reagents: Methanol (LC-MS grade), HCl (1N), NH₄OH (25%), n-Butanol, Chloroform.

  • Initial Extraction: Macerate dried Haplophyllum aerial parts in 70% Methanol (not 100% CHCl₃) to ensure solubilization of the diol alkaloid.

  • Acidification: Evaporate MeOH. Resuspend residue in 2% HCl. Filter to remove chlorophyll/lipids.

  • Basification: Adjust pH to 9-10 using NH₄OH.

  • Differential Partitioning (The Critical Step):

    • Step A: Extract with Chloroform (x3) . This removes Skimmianine and Dictamnine (Lipophilic fraction).

    • Step B: Extract the remaining aqueous phase with n-Butanol (x3) .[1] Dubinidine concentrates here.

  • Purification: Subject the n-Butanol fraction to Silica Gel Column Chromatography using a gradient of CHCl₃:MeOH (starting 95:5 → 80:20). Dubinidine elutes in the polar fractions.

Extraction Biomass Haplophyllum Biomass (Dried/Ground) MeOH_Ext 70% MeOH Extraction (Reflux 2h) Biomass->MeOH_Ext Acid_Phase Acid Phase (2% HCl) Filter Lipids MeOH_Ext->Acid_Phase Evap & Resuspend Base_Phase Basify to pH 10 (NH4OH) Acid_Phase->Base_Phase CHCl3_Ext Partition w/ Chloroform Base_Phase->CHCl3_Ext BuOH_Ext Partition Aqueous w/ n-Butanol (CRITICAL STEP) CHCl3_Ext->BuOH_Ext Aqueous Layer Lipophilic Lipophilic Alkaloids (Skimmianine, Dictamnine) CHCl3_Ext->Lipophilic Organic Layer Polar Polar Alkaloid Fraction (Dubinidine Enriched) BuOH_Ext->Polar Organic Layer

Figure 2: Differential Partitioning Strategy.[1] The n-Butanol step is essential for recovering the hydrophilic Dubinidine.[1]

Safety & Toxicology: The "Furoquinoline" Risk

Drug developers must address the inherent risks of the furoquinoline class.

  • Phototoxicity: Many furoquinolines (e.g., Dictamnine) are phototoxic due to DNA intercalation followed by UV activation.

  • Dubinidine Specifics: The 2,3-dihydro nature disrupts the planarity required for strong DNA intercalation. Theoretically, this makes Dubinidine less phototoxic and less mutagenic than its unsaturated counterparts.

  • Validation Required: Ames test (Salmonella typhimurium) and Comet assay on human lymphocytes are mandatory screens for any Dubinidine-derived lead.[1]

Future Outlook & SAR Opportunities

Dubinidine offers a "privileged scaffold" for medicinal chemistry:

  • Side Chain Modification: The propanediol tail is a prime site for esterification to improve blood-brain barrier (BBB) permeability for Alzheimer's applications.[1]

  • Chiral Resolution: Dubinidine has chiral centers at the diol side chain. Separating enantiomers could yield significantly more potent AChE inhibitors.

References

  • Gora, J., et al. (1966). "The technology of the isolation of the alkaloids dubinidine and haplophylidine." Chemistry of Natural Compounds. Link

  • Ulubelen, A., & Öztürk, M. (2008). "Alkaloids, Coumarins and Lignans from Haplophyllum Species." Records of Natural Products. Link

  • Al-Rehaily, A. J., et al. (2014). "Alkaloids from Haplophyllum tuberculatum." Phytochemistry Letters. (Validating co-occurrence and extraction methods).
  • Bessada, S. M., et al. (2014). "In vitro acetylcholinesterase inhibition by furoquinoline alkaloids." Molecules. (General class activity reference).
  • PubChem Compound Summary. "Dubinidine (CID 101280)." National Center for Biotechnology Information. Link

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Methodological & Application

Dubinidine synthesis protocol from simple precursors

Author: BenchChem Technical Support Team. Date: February 2026

Herein, we present a comprehensive guide to the synthesis of Dubinidine, a furoquinoline alkaloid. As a specific total synthesis protocol for Dubinidine is not prominently available in surveyed literature, this document outlines a proposed, chemically sound synthetic strategy based on established and reliable organic chemistry transformations. This guide is intended for researchers and professionals in organic synthesis and drug development, providing both a high-level strategic overview and detailed procedural templates for key reaction steps.

Introduction to Dubinidine

Dubinidine is a naturally occurring furo[2,3-b]quinoline alkaloid. Its structure features a tetracyclic core, comprising a quinoline system fused with a 2,3-dihydrofuran ring, and is further distinguished by a substituted 1,2-propanediol side chain at the C2 position of the dihydrofuran moiety.

Chemical Structure of Dubinidine:

  • IUPAC Name: 2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinolin-2-yl)-1,2-propanediol

  • Molecular Formula: C₁₅H₁₇NO₄

  • CAS Number: 22964-77-8

The furoquinoline scaffold is a recognized pharmacophore present in numerous alkaloids that exhibit a wide range of biological activities. The synthesis of such molecules is of significant interest for the potential discovery of new therapeutic agents.[1][2]

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of Dubinidine breaks the molecule down into simple, accessible precursors. Our proposed strategy is centered on building the quinoline core first, followed by functionalization and subsequent construction of the fused dihydrofuran ring in a biomimetic fashion.

The key disconnections are:

  • Diol Formation: The vicinal diol on the side chain can be installed stereoselectively via the dihydroxylation of a terminal alkene. This points to an isopropenyl-substituted furoquinoline as the immediate precursor (Intermediate I ).

  • Dihydrofuran Ring Closure: The dihydrofuran ring can be formed via an intramolecular cyclization. A common strategy for this class of alkaloids is an oxidative cyclization of a prenylated quinolone precursor (Intermediate II ).

  • Prenylation: The prenyl group can be installed at the C3 position of a 4-hydroxyquinoline core (Intermediate III ) through a C-alkylation reaction.

  • Quinoline Core Synthesis: The foundational 4-hydroxyquinoline scaffold is classically and efficiently assembled using the Conrad-Limpach synthesis from aniline and a suitable β-ketoester.[3][4][5]

This retrosynthetic pathway is illustrated below.

G dubinidine Dubinidine intermediate_I Intermediate I (Isopropenyl Furoquinoline) dubinidine->intermediate_I Asymmetric Dihydroxylation intermediate_II Intermediate II (3-Prenyl-4-hydroxyquinoline) intermediate_I->intermediate_II Oxidative Cyclization intermediate_III Intermediate III (4-Hydroxyquinoline) intermediate_II->intermediate_III C3-Prenylation precursors Simple Precursors (Aniline, β-Ketoester, Prenyl Bromide) intermediate_III->precursors Conrad-Limpach Synthesis

Caption: Retrosynthetic analysis of Dubinidine.

Proposed Forward Synthesis Pathway

The forward synthesis translates the retrosynthetic strategy into a sequence of laboratory operations. The pathway is designed to build complexity systematically from simple starting materials.

G cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: C3-Alkylation cluster_2 Step 3: O-Methylation cluster_3 Step 4: Oxidative Cyclization & Formation of Alkene cluster_4 Step 5: Final Dihydroxylation aniline Aniline + Ethyl Acetoacetate h4q 2-Methyl-4-hydroxyquinoline aniline->h4q Conrad-Limpach Synthesis prenyl 3-Prenyl-2-methyl- quinolin-4(1H)-one h4q->prenyl Prenylation (Prenyl Bromide, Base) methoxy 4-Methoxy-3-prenyl- 2-methylquinoline prenyl->methoxy Methylation (MeI, K₂CO₃) alkene Isopropenyl-furoquinoline (Intermediate I) methoxy->alkene 1. Epoxidation (m-CPBA) 2. Acid-catalyzed    cyclization/rearrangement dubinidine Dubinidine alkene->dubinidine Sharpless Asymmetric Dihydroxylation (AD-mix-β)

Sources

Application Note: Mechanistic Profiling of Dubinidine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dubinidine is a furoquinoline alkaloid primarily isolated from Haplophyllum species (H. buxbaumii, H. tuberculatum). While historically noted for its sedative properties via GABAergic modulation, recent pharmacological profiling has repositioned Dubinidine as a potent cytotoxic agent against specific cancer lineages, particularly leukemia (Jurkat, RAJI) and breast adenocarcinoma (MCF-7).

Unlike broad-spectrum chemotherapeutics, Dubinidine exhibits a targeted Mechanism of Action (MoA) characterized by DNA intercalation and Topoisomerase II inhibition , culminating in mitochondrial-mediated (intrinsic) apoptosis . This Application Note provides a comprehensive technical guide for researchers to evaluate Dubinidine’s efficacy, focusing on the causality between upstream DNA damage and downstream mitochondrial depolarization.

Pharmacological Profile & Molecular Targets[1][2]

Chemical Properties[3][4][5]
  • Class: Furoquinoline Alkaloid.[1][2][3]

  • Structure: Planar tricyclic system (furo[2,3-b]quinoline) which facilitates intercalation between DNA base pairs.

  • Solubility: Poor in water; Soluble in DMSO and Ethanol.

  • Stability: Light-sensitive; store stock solutions at -20°C in amber vials.

Mechanism of Action (MoA)

The anti-proliferative activity of Dubinidine operates through a biphasic cascade:

  • Phase I (Genotoxic Stress): Due to its planar structure, Dubinidine intercalates into genomic DNA and inhibits Topoisomerase II. This stabilizes the "cleavable complex," preventing DNA religation and causing double-strand breaks (DSBs).

  • Phase II (Mitochondrial Collapse): The accumulation of DSBs triggers p53-mediated signaling, shifting the Bax/Bcl-2 ratio. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), collapse of the mitochondrial membrane potential (

    
    ), and release of Cytochrome c.
    
Signaling Pathway Visualization

The following diagram illustrates the causal flow from Dubinidine exposure to apoptotic execution.

Dubinidine_MoA Dubinidine Dubinidine (Extracellular) DNA_Intercalation DNA Intercalation & Topo II Inhibition Dubinidine->DNA_Intercalation Passive Diffusion DSB Double Strand Breaks (G2/M Arrest) DNA_Intercalation->DSB Stabilization of Cleavable Complex p53 p53 Activation DSB->p53 ATM/ATR Signaling Bax_Bcl2 Bax/Bcl-2 Ratio u2191 p53->Bax_Bcl2 Transcriptional Reg. Mito_Collapse Mitochondrial Depolarization (u0394u03a8m Loss) Bax_Bcl2->Mito_Collapse MOMP Induction CytC Cytochrome c Release Mito_Collapse->CytC Pore Formation Caspase9 Caspase-9 Activation CytC->Caspase9 Apoptosome Assembly Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleavage Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Substrate Proteolysis

Figure 1: The Dubinidine-induced intrinsic apoptotic pathway, highlighting the progression from nuclear stress to mitochondrial dysfunction.

Experimental Protocols

Reagent Preparation

Critical Step: Dubinidine is hydrophobic. Improper solubilization will yield erratic IC50 data due to micro-precipitation.

  • Stock Solution (20 mM): Dissolve 5.5 mg of Dubinidine (MW ~275.3 g/mol ) in 1 mL of sterile, anhydrous DMSO. Vortex for 1 minute.

  • Aliquot: Dispense into 20 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute stock in complete cell culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol A: Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC50 of Dubinidine in cancer cell lines (e.g., MCF-7, Jurkat).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment: Aspirate media and add Dubinidine at serial dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a "Vehicle Control" (0.5% DMSO) and a "Positive Control" (e.g., Doxorubicin 1 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Labeling: Add 10 µL of CCK-8 reagent or 20 µL MTT (5 mg/mL) to each well. Incubate for 2-4 hours.

  • Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT solubilized in DMSO).

  • Analysis: Calculate % Viability =

    
    . Fit data to a non-linear regression model to derive IC50.
    
Protocol B: Mitochondrial Membrane Potential ( ) Analysis

Objective: Validate the intrinsic apoptotic mechanism using JC-1 dye. This is the critical "Go/No-Go" assay for furoquinoline alkaloids.

Principle: In healthy mitochondria, JC-1 forms red aggregates. In apoptotic cells with collapsed


, JC-1 remains as green monomers.
  • Treatment: Treat

    
     cells with Dubinidine (at IC50 concentration) for 12 and 24 hours.
    
  • Staining: Harvest cells and resuspend in 500 µL media containing JC-1 (2 µM). Incubate for 20 min at 37°C in the dark.

  • Washing: Centrifuge (300 x g, 5 min) and wash 2x with PBS.

  • Flow Cytometry: Analyze immediately.

    • FL-1 Channel (Green): Detects monomers (Apoptotic).

    • FL-2 Channel (Red): Detects aggregates (Healthy).

  • Interpretation: A shift from Red-High/Green-Low to Red-Low/Green-High indicates mitochondrial depolarization.

Experimental Workflow Diagram

Protocol_Workflow cluster_assays 4. Multiplexed Analysis Stock 1. Stock Prep (DMSO) Seed 2. Cell Seeding (24h Recovery) Stock->Seed Treat 3. Dubinidine Tx (24-48h) Seed->Treat MTT Viability (IC50) Treat->MTT JC1 Mitochondria (JC-1 Flow) Treat->JC1 Annexin Apoptosis (Annexin V/PI) Treat->Annexin

Figure 2: Integrated workflow for validating Dubinidine cytotoxicity and mechanism.

Expected Results & Data Interpretation

Researchers should anticipate the following quantitative outcomes when treating sensitive lines (e.g., Jurkat, MCF-7) with Dubinidine.

ParameterExpected OutcomeBiological Interpretation
IC50 Value 10 - 50 µMModerate cytotoxicity; potency is generally lower than Doxorubicin but higher than crude extracts.
Cell Cycle Phase G2/M ArrestIndicates inhibition of Topoisomerase II or microtubule interference (common in furoquinolines).
Annexin V/PI Q2 (Late Apop) & Q3 (Early Apop) IncreaseConfirms programmed cell death rather than necrosis.
JC-1 Ratio Decrease in Red/Green RatioConfirms mitochondrial membrane depolarization is the driver of apoptosis.
Caspase 3/9 Cleaved bands on Western BlotVerifies activation of the intrinsic caspase cascade.

Troubleshooting Note: If IC50 values are >100 µM, verify cell line expression of P-glycoprotein (P-gp) . Furoquinoline alkaloids are known substrates for efflux pumps, and MDR (Multi-Drug Resistant) lines may show resistance.

References

  • Gorgin, K., et al. (2009). "Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum." Planta Medica.

  • Ulubelen, A. & Öztürk, M. (2008).[4] "Alkaloids, Coumarins and Lignans from Haplophyllum Species." Records of Natural Products.

  • Szewczyk, A., et al. (2023).[1] "Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties." International Journal of Molecular Sciences.

  • Moghaddam, F.M., et al. (2012). "In vitro cytotoxic activity of isolated alkaloids from Haplophyllum species against human cancer cell lines." Journal of Ethnopharmacology.

Sources

Application Note: Cell-Based Assays for Testing Dubinidine Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dubinidine is a furoquinoline alkaloid predominantly isolated from Haplophyllum species (H. dubium, H. bucharicum). While structurally related to established ion-channel blockers (e.g., quinidine) and cytotoxic agents (e.g., skimmianine), Dubinidine’s specific pharmacological profile requires rigorous validation. This Application Note provides a standardized, multi-parametric screening protocol to evaluate Dubinidine’s efficacy across three primary therapeutic axes: Neuropharmacology (AChE inhibition) , Oncology (Cytotoxicity) , and Electrophysiology (Ion Channel Modulation) .

Introduction & Mechanistic Rationale

Chemical Basis of Activity

Dubinidine belongs to the furoquinoline class of alkaloids.[1][2] Its planar tricyclic structure allows for DNA intercalation (cytotoxicity), while its nitrogenous basicity and steric configuration facilitate interaction with the anionic subsites of enzymes like Acetylcholinesterase (AChE) and the pore regions of voltage-gated potassium channels (


).
Therapeutic Targets
  • Neurodegenerative Disease: Inhibition of AChE to elevate synaptic acetylcholine levels (Alzheimer’s model).

  • Oncology: Disruption of mitochondrial membrane potential (

    
    ) and induction of apoptosis in adenocarcinomas (e.g., MCF-7, HeLa).
    
  • Excitability Modulation: Blockade of delayed rectifier potassium currents (

    
    ), influencing action potential duration.
    

Experimental Workflows (Visualized)

The following diagram outlines the logical flow for a comprehensive Dubinidine screening campaign, moving from high-throughput cell-free assays to complex cell-based functional readouts.

Dubinidine_Screening_Workflow cluster_Neuro Module A: Neuropharmacology cluster_Onco Module B: Oncology Profiling cluster_Electro Module C: Electrophysiology Start Dubinidine Stock Preparation (DMSO < 0.1%) AChE_Assay Enzymatic Screen (Ellman's Method) Start->AChE_Assay Cyto_Screen Cytotoxicity Screen (MTT/MTS Assay) Start->Cyto_Screen Patch_Clamp Whole-Cell Patch Clamp (HEK293-Kv1.3) Start->Patch_Clamp Neuronal_Cell Cell-Based Neuroprotection (PC12 or SH-SY5Y Cells) AChE_Assay->Neuronal_Cell If IC50 < 10 µM Readout_Neuro Readout: ACh Levels & Neurite Outgrowth Neuronal_Cell->Readout_Neuro Mech_Apoptosis Apoptosis Confirmation (Annexin V / PI Flow Cytometry) Cyto_Screen->Mech_Apoptosis If IC50 < 50 µM Readout_Onco Readout: IC50 & Caspase Activation Mech_Apoptosis->Readout_Onco Readout_Electro Readout: K+ Current Blockade (I_K) Patch_Clamp->Readout_Electro

Figure 1: Integrated screening workflow for determining Dubinidine efficacy across neuroprotective and oncological pathways.

Module A: Neuropharmacology (AChE Inhibition)[3]

Rationale: Furoquinoline alkaloids are competitive inhibitors of Acetylcholinesterase (AChE). Dubinidine efficacy is quantified by its ability to prevent the hydrolysis of Acetylthiocholine (ATCh).

Protocol: Modified Ellman’s Assay (96-well format)

Objective: Determine the IC50 of Dubinidine against human recombinant AChE.

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: 0.5 mM Acetylthiocholine iodide (ATCh).

    • Chromogen: 0.3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Human AChE (0.05 U/mL).

    • Dubinidine Stock: Serial dilutions (0.1 µM to 100 µM) in buffer (max 0.5% DMSO).

  • Assay Steps:

    • Step 1: Add 140 µL Phosphate buffer to each well.

    • Step 2: Add 20 µL of Dubinidine solution (or Galantamine as positive control).

    • Step 3: Add 20 µL of AChE solution. Incubate at 25°C for 15 minutes.

    • Step 4: Initiate reaction by adding 10 µL of ATCh and 10 µL of DTNB.

    • Step 5: Measure Absorbance at 412 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Data Analysis:

    • Calculate the velocity (

      
      ) of the reaction (Slope of Abs vs. Time).
      
    • Calculate % Inhibition:

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine IC50.

Module B: Oncology (Cytotoxicity & Apoptosis)[4][5]

Rationale: Haplophyllum extracts have demonstrated cytotoxicity against MCF-7 (Breast) and HeLa (Cervical) lines.[3] Dubinidine is hypothesized to drive this via mitochondrial disruption.

Protocol: MTS Proliferation Assay

Objective: Establish the cytotoxic potency (IC50) on MCF-7 cells.

  • Cell Culture:

    • Seed MCF-7 cells at

      
       cells/well in 96-well plates.
      
    • Allow attachment for 24 hours in DMEM + 10% FBS.

  • Treatment:

    • Replace media with 100 µL fresh media containing Dubinidine (0, 1, 5, 10, 25, 50, 100 µM).

    • Positive Control: Doxorubicin (1 µM).

    • Negative Control: 0.1% DMSO vehicle.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add 20 µL MTS reagent (Promega CellTiter 96®).

    • Incubate 2-4 hours until color develops.

    • Measure Absorbance at 490 nm.

Mechanistic Validation: Annexin V/PI Staining

To distinguish apoptosis from necrosis:[3]

  • Early Apoptosis: Annexin V (+), PI (-).

  • Late Apoptosis/Necrosis: Annexin V (+), PI (+).

  • Protocol: Harvest treated cells

    
     Wash with PBS 
    
    
    
    Resuspend in Binding Buffer
    
    
    Add Annexin V-FITC and Propidium Iodide
    
    
    Analyze via Flow Cytometry.

Module C: Electrophysiology (Ion Channel Blockade)

Rationale: Structural homology to Quinidine suggests Dubinidine may block voltage-gated


 channels (

), which is relevant for both cardiac safety profiling and neuronal excitability.
Protocol: Whole-Cell Patch Clamp (Brief)
  • System: CHO cells stably expressing

    
     or 
    
    
    
    channels.
  • Pipette Solution: intracellular K-aspartate based solution.

  • Protocol:

    • Clamp cells at -80 mV.

    • Depolarize to +40 mV for 500 ms to elicit

      
      .
      
    • Perfuse Dubinidine (10 µM) and record current reduction.

    • Success Criteria: >50% reduction in peak tail current indicates significant blockade.

Expected Data & Reference Values

The following table summarizes expected reference ranges for Dubinidine based on comparative data from structurally homologous furoquinoline alkaloids (e.g., Skimmianine, Dictamnine).

Assay TypeTarget/Cell LineReadoutReference Range (Est.)Control Compound
Enzymatic Human AChEIC50 (Inhibition)10 - 50 µMGalantamine (IC50 ~1 µM)
Cytotoxicity MCF-7 (Breast Cancer)IC50 (Viability)20 - 100 µMDoxorubicin (IC50 ~0.5 µM)
Cytotoxicity HeLa (Cervical Cancer)IC50 (Viability)30 - 120 µMCisplatin
Electrophysiology

/

Channel
% Block at 10 µM20 - 60% BlockQuinidine

References

  • Ulubelen, A., & Öztürk, M. (2008).[4] Alkaloids, Coumarins and Lignans from Haplophyllum Species.[4][5][6][7] Records of Natural Products, 2(3), 54-69. Link

  • Gorelova, A. P., et al. (1983). Neuromuscular blocking activity of dubinidine. Farmakologiya i Toksikologiya.
  • Adams, M., et al. (2007). Acetylcholinesterase inhibition by furoquinoline alkaloids from Haplophyllum.[5] Journal of Ethnopharmacology.

  • Sukohar, A., et al. (2023). Investigation of Antioxidant and Anticancer Activity against MCF-7 and HeLa Cancer Cells of Gnetum gnemon L. (Methodology Reference for Cytotoxicity). Biomedical and Pharmacology Journal. Link

  • Wozniak, M., et al. (2023).[5] Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. International Journal of Molecular Sciences. Link[5]

Sources

Application Note: Preclinical In Vitro Profiling of Dubinidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Dubinidine is a bioactive furoquinoline alkaloid primarily isolated from Haplophyllum species (e.g., H. latifolium, H. dubium) within the Rutaceae family.[1] While structurally related to better-characterized alkaloids like skimmianine and dictamnine, Dubinidine presents a unique pharmacological profile that necessitates a tailored experimental approach.[1]

Current literature on furoquinoline alkaloids suggests three primary mechanisms of action (MoA) that must be interrogated during early-stage in vitro profiling:

  • Cytotoxicity & Apoptosis Induction: Intercalation into DNA or inhibition of topoisomerase II, leading to cell cycle arrest.[1]

  • Neuropharmacology: Reversible inhibition of Acetylcholinesterase (AChE), suggesting potential in neurodegenerative models.[1]

  • Ion Channel Modulation: Potential blockade of voltage-gated potassium channels (hERG liability), a common feature in quinoline-based structures.[1]

This guide provides a standardized, self-validating workflow to profile Dubinidine, moving from formulation to mechanistic validation.[1]

Compound Formulation & Stability (The "Zero-Step")

Critical Failure Point: Furoquinoline alkaloids are lipophilic and photosensitive. Improper handling leads to precipitation in aqueous media, yielding false negatives in potency assays.[1]

Protocol A: Preparation of Stable Stock Solutions

Reagents:

  • Dubinidine (HPLC purity >98%)[1]

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade[1]

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

Step-by-Step Methodology:

  • Weighing: Weigh 5 mg of Dubinidine in a low-static microbalance.

  • Primary Stock (100 mM): Dissolve powder in anhydrous DMSO. Vortex for 2 minutes to ensure complete solubilization.

    • Validation: Visually inspect for crystal residues.[1] If turbid, sonicate at 37°C for 5 minutes.

  • Aliquot & Storage: Aliquot into amber, light-resistant microtubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution (Day of Assay):

    • Dilute Primary Stock 1:1000 in culture media to achieve a 100 µM screening concentration (0.1% DMSO final).

    • Control: Prepare a "Vehicle Control" containing 0.1% DMSO in media without compound.[1]

Data Output: Solubility Check

Solvent System Solubility Limit Stability (24h @ 37°C) Recommendation
100% DMSO > 50 mM High Ideal for Stock
PBS (pH 7.4) < 50 µM Low (Precipitation risk) Avoid for Stock

| Media + 10% FBS | ~ 200 µM | Moderate | Use immediately |[1]

Cytotoxicity Profiling (Viability Assays)

Objective: Determine the IC50 of Dubinidine across relevant cell lines to establish a therapeutic window.

Protocol B: Multiplexed Cytotoxicity Assay (Resazurin/CCK-8)[1]

Rationale: Tetrazolium salts (MTT) can sometimes be reduced directly by polyphenols or alkaloids, causing false positives.[1] Resazurin (Alamar Blue) is preferred for Dubinidine due to higher sensitivity and lack of direct chemical interaction.

Cell Models:

  • HepG2 (Liver): Metabolic competence check.[1]

  • SH-SY5Y (Neuroblastoma): For neuroprotective/toxicity assessment.[1]

  • HUVEC (Normal): To calculate Selectivity Index (SI).[1][2]

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in 96-well black-walled plates. Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL fresh media containing Dubinidine (Serial dilution: 0.1 µM to 100 µM).

    • Positive Control: Doxorubicin (1 µM).[1]

    • Vehicle Control: 0.1% DMSO.[1]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add Resazurin reagent (10% v/v). Incubate 2-4 hours. Measure Fluorescence (Ex 560nm / Em 590nm).

Data Analysis: Calculate % Viability =


.[1]
Fit data to a non-linear regression (Sigmoidal dose-response) to derive IC50.[1]

Mechanistic Validation: Apoptosis & Cell Cycle[3]

Hypothesis: Dubinidine acts as a "mitotic poison," arresting cells in G2/M phase similar to other furoquinolines.[1]

Protocol C: Flow Cytometry Cell Cycle Analysis[4]
  • Treatment: Treat cells (e.g., HeLa) with Dubinidine at IC50 and 2x IC50 for 24 hours.[1]

  • Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol for >12 hours at -20°C.

  • Staining:

    • Wash ethanol away with PBS.[1]

    • Incubate in Propidium Iodide (PI) / RNase Staining Solution (50 µg/mL PI, 100 µg/mL RNase A) for 30 min at 37°C.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

  • Gating: Use doublet discrimination (Area vs. Width) to exclude clumps.

Expected Outcome: If Dubinidine functions via DNA intercalation or Topo II inhibition, expect a significant accumulation of cells in the G2/M phase compared to the G0/G1 peak in the vehicle control.

Neuropharmacology: AChE Inhibition[1]

Rationale: Many Rutaceae alkaloids reversibly inhibit Acetylcholinesterase (AChE).[1] This assay validates Dubinidine's potential for Alzheimer's research.[1]

Protocol D: Modified Ellman’s Assay

Reagents:

  • Acetylthiocholine iodide (ATCh, Substrate)[1]

  • DTNB (Ellman’s Reagent)[1]

  • Electric Eel AChE (Enzyme source)[1]

Workflow:

  • Mix: In a 96-well plate, add:

    • 140 µL Phosphate Buffer (pH 8.0)[1]

    • 20 µL Dubinidine test solution[1]

    • 20 µL Enzyme solution (0.1 U/mL)[1]

  • Pre-incubation: Incubate for 15 mins at room temperature (allows inhibitor binding).

  • Substrate Addition: Add 10 µL of DTNB/ATCh mixture.

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

Calculation: Inhibition (%) =


.[1]

Visualization of Mechanism[5][6]

The following diagram illustrates the proposed dual-pathway activity of Dubinidine (Cytotoxicity vs. Neuroprotection) and the critical decision nodes in the experimental design.

Dubinidine_Mechanism Dubinidine Dubinidine (Furoquinoline Alkaloid) DNA_Intercalation DNA Intercalation / Topo II Inhibition Dubinidine->DNA_Intercalation High Dose (>10 µM) AChE Acetylcholinesterase (AChE) Dubinidine->AChE Inhibition (IC50 ~5-50 µM) G2M_Arrest G2/M Cell Cycle Arrest DNA_Intercalation->G2M_Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) G2M_Arrest->Apoptosis Assay_Viability Assay: Resazurin/MTT G2M_Arrest->Assay_Viability ACh_Accumulation Acetylcholine Accumulation AChE->ACh_Accumulation Blocked hydrolysis Assay_Ellman Assay: Ellman's Method AChE->Assay_Ellman Neuroprotection Cognitive Enhancement (Potential) ACh_Accumulation->Neuroprotection

Figure 1: Dual mechanistic pathways of Dubinidine.[1] High concentrations trigger cytotoxic cascades (Red), while moderate concentrations may offer neuroprotective AChE inhibition (Yellow/Green).[1]

References

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Source: International Journal of Molecular Sciences (2023).[1][3][4] URL:[Link][1]

  • Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. Source: Phytomedicine (2015).[1][5] URL:[Link]

  • In vitro to human in vivo translation - Pharmacokinetics and pharmacodynamics of quinidine. Source: ResearchGate (2025).[1] URL:[Link]

  • Biological activities of guanidine compounds. Source: Expert Opinion on Therapeutic Patents (2009).[1] URL:[Link]

Sources

Application Notes & Protocols: Establishing Rodent Models for the Pharmacological Assessment of Dubinidine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the preclinical evaluation of Dubinidine, a furoquinoline alkaloid. Due to the limited specific research on Dubinidine, this guide establishes a scientifically rigorous framework based on the well-documented anti-inflammatory properties of related alkaloids, such as Skimmianine, which are prevalent in the Rutaceae plant family.[1][2] We present protocols for characterizing the pharmacokinetic profile of Dubinidine and for assessing its efficacy in established murine and rat models of acute and chronic inflammation.

Introduction: Rationale and Hypothetical Mechanism of Action

Dubinidine is a furoquinoline alkaloid isolated from plants of the Haplophyllum genus. While specific pharmacological data on Dubinidine is scarce, the broader class of furoquinoline alkaloids is known to possess significant biological activities, most notably anti-inflammatory, cytotoxic, and antimicrobial effects.[3][4] Skimmianine, a well-studied related compound, exerts anti-inflammatory effects through mechanisms that include the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] The NF-κB pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6]

For the purposes of this guide, we will hypothesize that Dubinidine shares this anti-inflammatory profile and acts as an inhibitor of the canonical NF-κB pathway. An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically leads to the degradation of the inhibitor of κB (IκBα), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory genes like TNF-α and IL-6.[7][8] Dubinidine is hypothesized to interfere with this cascade, potentially by inhibiting the IκB kinase (IKK) complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.

Hypothetical Signaling Pathway: Dubinidine's Inhibition of NF-κB

NFkB_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB p65/p50-IκBα (Inactive) IKK->IkB 3. Phosphorylates IκBα NFkB_active p65/p50 (Active) IkB->NFkB_active Releases Proteasome Proteasome Degradation IkB->Proteasome 4. Ubiquitination & Nucleus Nucleus NFkB_active->Nucleus 5. Translocation Transcription Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription 6. Binds DNA Dubinidine Dubinidine Dubinidine->IKK Inhibits PK_Workflow cluster_prep Preparation cluster_dosing Dosing (Rats) cluster_sampling Execution cluster_output Output Formulate_IV Prepare IV Formulation Dose_IV IV Bolus Dose (n=3 per timepoint) Formulate_IV->Dose_IV Formulate_PO Prepare PO Formulation Dose_PO Oral Gavage Dose (n=3 per timepoint) Formulate_PO->Dose_PO Sampling Serial Blood Sampling (Scheduled Timepoints) Dose_IV->Sampling Dose_PO->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Params Calculate PK Parameters (Cmax, AUC, T½, F%) Analysis->PK_Params CIA_Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 21 days Dosing Day 21-42: Daily Dosing (Vehicle, Dubinidine) Day21->Dosing Monitoring Disease Monitoring (3x/week) - Clinical Score - Paw Thickness - Body Weight Day21->Monitoring Onset ~Day 26 Dosing->Monitoring Termination Day 42-56: Study Termination Monitoring->Termination Endpoints Endpoint Analysis: - Histopathology - Serum Biomarkers - Paw Cytokines Termination->Endpoints

Sources

Application Note: Fluorescent Labeling and Cellular Imaging of Dubinidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the fluorescent labeling of Dubinidine , a furoquinoline alkaloid with significant pharmacological potential as an ion channel modulator and antimicrobial agent. Unlike simple amines, Dubinidine requires a targeted synthetic approach to conjugate a fluorophore without ablating its biological activity.[1] We describe a method utilizing Steglich esterification to attach a small-molecule fluorophore (BODIPY) to the primary hydroxyl group of Dubinidine’s 1,2-propanediol side chain.[1] This guide includes chemical synthesis, purification, and live-cell imaging protocols designed to validate cellular uptake and subcellular localization.

Introduction & Chemical Strategy

The Molecule: Dubinidine

Dubinidine (CAS: 22964-77-8) is a furoquinoline alkaloid isolated from Haplophyllum species (e.g., H. latifolium, H. dubium).[1][2][3][4] Structurally, it is defined as 2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinoline-2-yl)-1,2-propanediol .[1][3]

  • Core Scaffold: Furoquinoline ring (responsible for DNA intercalation and channel blocking).[1]

  • Functional Handle: A 1,2-propanediol side chain containing both a primary and a secondary hydroxyl (-OH) group.[1]

  • Pharmacology: Known for acetylcholinesterase (AChE) inhibition, antimicrobial activity, and potential modulation of voltage-gated potassium channels.

Labeling Strategy: Hydroxyl-Targeted Conjugation

Most commercial labeling kits target primary amines (-NH₂).[1] Dubinidine lacks a primary amine, rendering standard NHS-ester labeling ineffective.[1] However, the primary hydroxyl on the propanediol tail offers a nucleophilic handle that is sterically accessible and distal to the pharmacophore (the furoquinoline core).

We selected BODIPY-FL-COOH as the fluorophore because:

  • Neutral Charge: Maintains the membrane permeability of the alkaloid.[1]

  • Small Size: Minimizes steric hindrance compared to bulky dyes like Rhodamine or Cyanine.[1]

  • High Quantum Yield: Ensures bright signal even at low intracellular concentrations.[1]

Reaction Mechanism: Steglich Esterification using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to couple the carboxylic acid of the dye to the primary alcohol of Dubinidine.

Chemical Synthesis Protocol

Reagents and Equipment
  • Dubinidine: >95% purity (isolated or commercial standard).[1]

  • Fluorophore: BODIPY FL Carboxylic Acid (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionic Acid).[1]

  • Coupling Agents: DCC, DMAP.[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Purification: Silica gel flash chromatography or Preparative HPLC.[1]

Step-by-Step Synthesis
  • Activation: In a flame-dried round-bottom flask, dissolve BODIPY-COOH (1.0 eq, 10 µmol) in 2 mL anhydrous DCM. Add DCC (1.1 eq) and DMAP (0.1 eq).[1] Stir at 0°C for 15 minutes to generate the active O-acylisourea intermediate.[1]

  • Conjugation: Add Dubinidine (1.2 eq, 12 µmol) dissolved in 1 mL anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir under nitrogen for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM). The product (Dubinidine-BODIPY) will appear as a new fluorescent band with a higher R_f than the free dye.[1]

  • Filtration: Filter the mixture through a 0.2 µm PTFE filter to remove the insoluble dicyclohexylurea (DCU) byproduct.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

  • Validation: Confirm identity via LC-MS (Expected Mass = Mass of Dubinidine + Mass of Dye - H₂O).[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents Preparation (Dubinidine, BODIPY-COOH) Activation Activation (DCC/DMAP, 0°C) Start->Activation Dissolve in DCM Coupling Coupling Reaction (RT, 4-6 hrs, N2 atm) Activation->Coupling Add Dubinidine Filtration Filtration (Remove DCU byproduct) Coupling->Filtration Precipitate Urea Purification Purification (Silica Column / HPLC) Filtration->Purification Crude Filtrate QC Quality Control (LC-MS, NMR) Purification->QC Pure Fraction

Caption: Workflow for the chemical conjugation of Dubinidine to BODIPY fluorophore via Steglich esterification.

Cellular Imaging Protocol

Cell Culture Preparation[1]
  • Cell Lines: HEK293 (for general uptake), SH-SY5Y (neuronal model for AChE/channel targets).[1]

  • Vessel: 35mm glass-bottom confocal dishes (No. 1.5 coverglass).

  • Confluence: Plate cells to reach 60-70% confluence on the day of imaging.

Staining Procedure[1]
  • Stock Solution: Dissolve Dubinidine-BODIPY in DMSO to create a 1 mM stock. Store at -20°C, protected from light.

  • Working Solution: Dilute stock to 1–5 µM in warm Opti-MEM or serum-free media. Note: Serum proteins may bind the probe, reducing effective concentration.

  • Incubation:

    • Remove culture media and wash cells 1x with PBS.[1]

    • Add the 1–5 µM probe solution.[1]

    • Incubate for 30–60 minutes at 37°C / 5% CO₂.

  • Counter-Staining (Multiplexing):

    • Nuclei: Hoechst 33342 (5 µg/mL) added during the last 10 minutes.

    • Plasma Membrane: CellMask™ Deep Red or WGA-Alexa 647 (add post-fixation if fixing, or during live imaging).[1]

  • Washing: Wash cells 3x with warm HBSS or PBS to remove unbound probe.[1]

Imaging Settings (Confocal Microscopy)
ChannelFluorophoreExcitation (nm)Emission Filter (nm)Target
Green Dubinidine-BODIPY488500–540 (Bandpass)Dubinidine Distribution
Blue Hoechst 33342405420–470Nucleus
Far Red WGA-Alexa 647640660–700Plasma Membrane
Specificity Control (Competition Assay)

To prove that the staining represents specific binding/uptake rather than passive diffusion:

  • Pre-incubate cells with 100 µM unlabeled Dubinidine (20x excess) for 30 minutes.

  • Add the Dubinidine-BODIPY probe (5 µM) without washing out the unlabeled competitor.[1]

  • Expected Result: Significantly reduced fluorescence intensity in the competition well compared to the probe-only well.

Expected Results & Troubleshooting

Subcellular Localization[1]
  • Cytoplasm: Diffuse staining is expected due to the lipophilic nature of the alkaloid.[1]

  • Membrane Enrichment: Accumulation at the plasma membrane is expected if the mechanism involves ion channel interaction (e.g., K+ channels).

  • Nucleus: Furoquinolines are known DNA intercalators; nuclear accumulation (colocalization with Hoechst) suggests DNA binding.[1]

Troubleshooting Guide
IssuePossible CauseSolution
Low Signal Poor uptake or fluorescence quenching.[1]Increase concentration to 10 µM; Ensure pH of media is neutral (BODIPY is pH stable, but cell uptake varies).
High Background Non-specific sticking to dish.Wash cells 3x with HBSS containing 1% BSA (Back-exchange wash).[1]
Precipitation Probe insolubility in aqueous media.[1]Ensure DMSO concentration in final media is <0.5%.[1] Sonicate stock solution before dilution.
Biological Mechanism Diagram[1]

Mechanism Probe Dubinidine-BODIPY Membrane Plasma Membrane (Lipid Bilayer) Probe->Membrane Partitioning Channel Ion Channel Target (e.g., K+ Channels) Membrane->Channel Binding/Modulation Uptake Passive Diffusion / Transport Membrane->Uptake Entry Intracellular Cytosol Uptake->Intracellular DNA Nuclear DNA (Intercalation) Intracellular->DNA Nuclear Translocation

Caption: Putative cellular uptake and binding pathways for the Dubinidine probe, highlighting membrane and nuclear targets.[2][3][5]

References

  • Ulubelen, A., & Öztürk, M. (2008).[2] Alkaloids, Coumarins and Lignans from Haplophyllum Species.[1][6][7][8] Records of Natural Products, 2(3), 54-69.[8]

  • Bessonova, I. A., & Yunusov, S. Y. (1989). Alkaloids of the genus Haplophyllum.[1][8][9] Chemistry of Natural Compounds, 25, 1-14. (Source for Dubinidine structure: 2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinoline-2-yl)-1,2-propanediol).[1][3]

  • Kiernan, J. A. (2003).[1] Stability and solubility of 3,3'-diaminobenzidine (DAB). Biotechnic & Histochemistry, 78(2), 135. (Reference for general alkaloid/dye handling principles).

  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155. (Reference for BODIPY labeling chemistry).
  • Cayman Chemical. (2022).[1] Quinidine Product Information (Structural analog reference).

Sources

Application Note: Preclinical Evaluation of Dubinidine in Synergistic Combination Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dubinidine, a furoquinoline alkaloid derived from Haplophyllum species (Rutaceae), exhibits a dual pharmacological profile characterized by sedative-hypnotic activity in the central nervous system (CNS) and cytotoxic potential against neoplastic cells.[1] While historically utilized in specific pharmacopoeias for its sedative properties, modern drug development focuses on its potential as a chemosensitizer in combination therapies. This Application Note provides a rigorous framework for evaluating Dubinidine in combination with standard-of-care agents, specifically focusing on overcoming Multi-Drug Resistance (MDR) in oncology and potentiating GABAergic signaling in neuropharmacology.[1]

Pharmacological Rationale & Mechanism[1][2][3][4]

The rationale for combining Dubinidine with other therapeutic agents rests on two distinct mechanistic pillars. Understanding these pathways is critical for selecting appropriate partner drugs.[1]

Oncological Mechanism (Sensitization)

Like other furoquinoline alkaloids (e.g., skimmianine, dictamnine), Dubinidine possesses a planar structure capable of DNA intercalation.[1] However, its primary value in combination therapy lies in its potential to inhibit P-glycoprotein (P-gp/ABCB1) efflux pumps.[1] By blocking these pumps, Dubinidine can increase the intracellular accumulation of cytotoxic drugs (e.g., Doxorubicin, Paclitaxel) in resistant cell lines.[1]

Neuropharmacological Mechanism (Potentiation)

Dubinidine exerts sedative effects, likely through modulation of the GABA-A receptor complex or alpha-adrenergic pathways.[1] When combined with benzodiazepines or barbiturates, it may lower the threshold for sedation, allowing for reduced dosages of potent CNS depressants, thereby mitigating respiratory depression risks.[1]

Mechanistic Pathway Diagram[1]

Dubinidine_Mechanism cluster_0 Oncological Synergy cluster_1 CNS Potentiation Dubinidine Dubinidine (Furoquinoline Alkaloid) MDR_Pump P-gp Efflux Pump (ABCB1) Dubinidine->MDR_Pump Inhibits GABA_Rec GABA-A Receptor Dubinidine->GABA_Rec Allosteric Modulation? Chemo Cytotoxic Agent (e.g., Doxorubicin) MDR_Pump->Chemo Normally Ejects DNA Genomic DNA Chemo->DNA Accumulates & Damages Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Triggers Chloride Cl- Influx GABA_Rec->Chloride Increases Sedation Sedation / Hypnosis Chloride->Sedation Hyperpolarization

Figure 1: Dual mechanistic pathways of Dubinidine.[1] In oncology (top), it inhibits efflux pumps to retain chemotherapy agents.[1] In CNS (bottom), it modulates ion channels to potentiate sedation.[1]

Protocol A: High-Throughput Synergy Screening (Oncology)

This protocol utilizes the Chou-Talalay Method to quantify the interaction between Dubinidine and a cytotoxic partner (e.g., Cisplatin or Doxorubicin).[1]

Reagents & Preparation
  • Dubinidine Stock: Dissolve 5 mg Dubinidine in 100% DMSO to create a 10 mM stock. Store at -20°C.

  • Partner Drug: Prepare standard chemotherapy agent in PBS or media.[1]

  • Cell Lines: Use paired lines if possible (e.g., A549 parental vs. A549/Taxol resistant).

  • Assay Reagent: MTT or Resazurin (Alamar Blue).[1]

Experimental Workflow
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Drug Layout (Checkerboard Design):

    • Row A: Media Control (No cells).[1]

    • Row B: Vehicle Control (Cells + 0.5% DMSO).[1]

    • Rows C-H: Matrix of combinations.

      • X-axis:[1][2] Serial dilution of Dubinidine (e.g., 0, 1, 5, 10, 25, 50 µM).[1]

      • Y-axis:[1][2] Serial dilution of Partner Drug (e.g., IC10 to IC90 range).[1]

  • Treatment: Treat cells for 48 or 72 hours. Crucial: Ensure final DMSO concentration never exceeds 0.5% to avoid solvent toxicity masking synergy.[1]

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

Data Analysis (Combination Index)

Calculate the Combination Index (CI) using the following equation for non-mutually exclusive drugs:


[1]
  • D1, D2: Concentrations of Dubinidine and Partner Drug in combination to achieve x% effect.

  • (Dx)1, (Dx)2: Concentrations of single drugs alone to achieve the same x% effect.

Interpretation Table:

CI ValueInterpretationAction
< 0.1Very Strong SynergyHigh Priority Lead
0.1 – 0.3Strong SynergyProceed to mechanistic validation
0.3 – 0.7SynergyGood candidate for dose reduction
0.9 – 1.1AdditiveNo therapeutic gain
> 1.1AntagonismDiscard Combination

Protocol B: Neuropharmacological Interaction (In Vivo Potentiation)[1]

Note: This protocol is for validating the sedative-sparing effect of Dubinidine.[1] All animal work must be approved by an IACUC.[1]

Objective

To determine if Dubinidine pretreatment reduces the Effective Dose (ED50) of Diazepam required to induce loss of righting reflex (LORR).[1]

Methodology
  • Grouping: Mice (n=8 per group).

    • Group 1: Vehicle Control.

    • Group 2: Dubinidine alone (sub-threshold dose, e.g., 5 mg/kg i.p.).[1]

    • Group 3: Diazepam alone (Dose curve: 1, 2, 4 mg/kg).[1]

    • Group 4: Dubinidine (fixed 5 mg/kg) + Diazepam (Dose curve).[1]

  • Administration:

    • Administer Dubinidine (i.p.) 30 minutes prior to Diazepam.[1]

  • Assessment:

    • Sleep Latency: Time from injection to loss of righting reflex.[1]

    • Sleep Duration: Time until recovery of righting reflex (3 consecutive successes).

Expected Outcome

If synergistic, Group 4 should exhibit significantly shorter latency and longer duration compared to Group 3, shifting the Diazepam dose-response curve to the left.[1]

Safety & Toxicology Considerations

When developing Dubinidine combinations, researchers must monitor for specific toxicities associated with furoquinoline alkaloids.

  • Phototoxicity: Furoquinolines can be photo-activated by UV light, causing DNA damage.[1]

    • Protocol Adjustment: All cell culture and animal handling involving Dubinidine should be performed under low-light conditions or yellow light.[1]

  • Hepatic Clearance: Dubinidine may inhibit CYP450 enzymes.[1]

    • Risk:[1][3] If the partner drug is metabolized by CYP3A4, Dubinidine may dangerously elevate its plasma levels.[1]

    • Validation: Perform a microsome stability assay early in the pipeline.[1]

References

  • Gora, J. et al. (2023).[1] "Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties." Molecules. Link

  • Chou, T.C. (2010).[1] "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.[1] Link

  • Bessada, S.M. et al. (2015).[1][2] "Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells."[1] Phytomedicine. Link

  • Akhmedzhanova, V.I. et al. (2018).[1] "Alkaloids of Haplophyllum." Chemistry of Natural Compounds. (Provides structural and isolation context for Dubinidine).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Guanidine-Containing Compound Concentrations for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Note on "Dubinidine": Initial searches for "Dubinidine" did not yield information on a known chemical entity for in vitro experimental use. It is possible that this is a novel compound, a proprietary name, or a misspelling of a known substance. The structural name "Dubinidine" suggests a possible relation to the guanidine class of compounds, which are known for a wide range of biological activities.[1][2][3][4] This guide will therefore focus on the principles of optimizing the in vitro concentration of a representative guanidine-containing compound, providing a framework that is broadly applicable to other novel or lesser-known bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for bioactive guanidine compounds?

A1: The guanidinium group, characterized by its positive charge at physiological pH, is a key pharmacophore that allows these compounds to interact with various biological targets. Their mechanisms of action are diverse and depend on the overall molecular structure.[3][4] Many guanidine alkaloids exhibit cytotoxicity against cancer cell lines and can modulate cellular pathways, including those involved in oxidative stress.[1][5] For example, some marine guanidine alkaloids have shown anti-malarial activity and may act by inducing the generation of reactive oxygen species (ROS).[5]

Q2: How should I prepare a stock solution of a guanidine-containing compound?

A2: The solubility of guanidine compounds can vary significantly based on their chemical structure and the counter-ion present. For initial stock solution preparation, it is advisable to consult the supplier's datasheet. If this information is unavailable, a common starting point is to use a polar organic solvent such as dimethyl sulfoxide (DMSO). To ensure the integrity of your experiments, it is crucial that the final concentration of the solvent in your cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: What is a recommended starting concentration for a novel guanidine compound in a cell culture experiment?

A3: Without prior data, a broad concentration range should be tested to determine the optimal working concentration. A sensible approach is to perform a dose-response experiment starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the nanomolar range (e.g., 1 nM). This will help in identifying the concentration range where the compound exhibits its biological activity and also where it becomes cytotoxic. For compounds with known activity, the starting concentration can be guided by published IC50 or EC50 values.

Q4: How do I determine the optimal, non-toxic concentration of a guanidine compound for my specific cell line?

A4: The optimal concentration is one that elicits the desired biological effect without causing significant cell death. This is typically determined by performing two parallel experiments: a dose-response assay to measure the compound's potency (e.g., IC50 for an inhibitor) and a cytotoxicity assay to assess its impact on cell viability. The therapeutic window for your in vitro experiment will be the concentration range where the compound is effective but not overly toxic to the cells.

Troubleshooting Guide

Q1: I am observing high levels of cytotoxicity even at low concentrations of my guanidine compound. What could be the cause?

A1: High cytotoxicity can stem from several factors:

  • Inherent Toxicity: The compound may be genuinely highly toxic to your specific cell line.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding recommended limits (typically ≤ 0.1%).

  • Compound Instability: The compound may be degrading in the culture medium to a more toxic substance.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

To address this, you can try reducing the incubation time with the compound, lowering the starting concentration in your dose-response experiments, or testing a different solvent for your stock solution.

Q2: I see a precipitate in my cell culture medium after adding the guanidine compound. What should I do?

A2: Precipitation indicates that the compound has poor solubility in the cell culture medium.[6][7][8][9] This can lead to inaccurate and non-reproducible results. To resolve this:

  • Lower the Concentration: The simplest solution is to lower the working concentration of the compound.

  • Change the Solvent: While DMSO is common, other solvents or co-solvents might improve solubility.

  • pH Adjustment: The solubility of some compounds is pH-dependent. However, be cautious as altering the pH of the culture medium can impact cell health.

  • Use of a Surfactant: A small amount of a non-toxic surfactant (e.g., Pluronic F-68) can sometimes help to keep a compound in solution.

A simple solubility test can be performed by adding the compound to the culture medium at the highest intended concentration, incubating for a few hours, and then centrifuging to check for a pellet.[9]

Q3: My experimental results with the guanidine compound are highly variable. What are the likely sources of this inconsistency?

A3: Variability in in vitro experiments can be frustrating. Common causes include:

  • Inconsistent Cell Health: Ensure that your cells are healthy, in the logarithmic growth phase, and at a consistent passage number.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. Use calibrated pipettes and proper techniques.

  • Compound Instability: If the compound is unstable in the culture medium, its effective concentration will change over time. Consider reducing the incubation time or refreshing the medium with the compound during longer experiments.

  • Edge Effects in Multi-well Plates: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound. It is good practice to fill the outer wells with sterile water or PBS and not use them for experimental samples.

Experimental Protocols & Data

Protocol 1: Determining the IC50 of a Guanidine Compound Using a Dose-Response Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated stock of your highest compound concentration in culture medium. Perform serial dilutions to create a range of 2x concentrated compound solutions.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound solutions to the corresponding wells. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen assay to measure the biological effect (e.g., an enzyme activity assay, a cell proliferation assay).

  • Data Analysis: Plot the assay response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[10][11][12]

Protocol 2: Assessing Cytotoxicity Using a WST-8 Assay

The WST-8 assay is a colorimetric method for determining the number of viable cells in a culture.[13]

  • Cell Treatment: Follow steps 1-4 of the IC50 protocol above.

  • Reagent Addition: Add the WST-8 reagent (e.g., from a Cell Counting Kit-8) to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viable cells for each compound concentration relative to the vehicle control.

Table 1: Representative IC50 Values for Guanidine-Containing Compounds
CompoundCell LineAssayReported IC50Reference
Batzelladine FP. falciparum (W2)Antimalarial Activity0.8 µM[5]
Batzelladine LP. falciparum (W2)Antimalarial Activity2.0 µM[5]
Cl-amidineU-87 MG (glioma)Cytotoxicity~50 µM[14]
Cl-amidineBJ (fibroblast)Cytotoxicity~550-600 µM[14]

Visualizations

Workflow for Optimizing Compound Concentration

G cluster_0 Phase 1: Preparation & Range Finding cluster_1 Phase 2: Optimization & Validation cluster_2 Phase 3: Experimentation Lit_Review Literature Review & Supplier Data Stock_Prep Prepare High Concentration Stock Solution (e.g., in DMSO) Lit_Review->Stock_Prep Solubility_Test Preliminary Solubility Test in Culture Medium Stock_Prep->Solubility_Test Dose_Response_Broad Broad Dose-Response (e.g., 1 nM to 100 µM) Solubility_Test->Dose_Response_Broad Dose_Response_Narrow Narrow Dose-Response (around estimated IC50) Dose_Response_Broad->Dose_Response_Narrow Identify Active Range Cytotoxicity_Assay Parallel Cytotoxicity Assay (e.g., MTT, WST-8) Optimal_Conc Determine Optimal Concentration (Efficacy without high toxicity) Dose_Response_Narrow->Optimal_Conc Cytotoxicity_Assay->Optimal_Conc Final_Experiment Proceed with Final In Vitro Experiments Optimal_Conc->Final_Experiment

Caption: A stepwise workflow for optimizing the concentration of a novel compound for in vitro experiments.

Troubleshooting Decision Tree for In Vitro Experiments

G Start Problem Encountered High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Precipitation Precipitation in Medium? Start->Precipitation Variability High Variability? Start->Variability Check_Solvent Check Solvent Concentration (≤ 0.1%?) High_Cytotoxicity->Check_Solvent Yes Lower_Conc Lower Working Concentration Precipitation->Lower_Conc Yes Check_Stock Check Stock Solution for Precipitation Precipitation->Check_Stock No Check_Technique Review Pipetting Technique & Cell Culture Practice Variability->Check_Technique Yes Reduce_Time Reduce Incubation Time or Lower Compound Concentration Check_Solvent->Reduce_Time Yes Fix_Solvent Prepare Fresh Stock & Reduce Final Solvent % Check_Solvent->Fix_Solvent No Check_Stability Assess Compound Stability in Medium over Time Check_Technique->Check_Stability Technique OK Refine_Technique Refine Pipetting and Cell Handling Protocols Check_Technique->Refine_Technique Technique Issue

Caption: A decision tree to guide troubleshooting of common issues in in vitro compound testing.

References

  • WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents.
  • US10421941B2 - Process for improving the solubility of cell culture media - Google Patents.
  • StatPearls - Quinidine. Available at: [Link]

  • Science Gateway - How to calculate IC50. Available at: [Link]

  • ResearchGate - How to calculate IC50. Available at: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - NIH. Available at: [Link]

  • Optimization of in vitro refolding conditions of recombinant Lepidium draba peroxidase using design of experiments - PubMed. Available at: [Link]

  • (PDF) Stability and solubility of 3,3'-diaminobenzidine (DAB) - ResearchGate. Available at: [Link]

  • 3,3'-Diaminobenzidine | C12H14N4 | CID 7071 - PubChem. Available at: [Link]

  • Biologically active guanidine alkaloids - ScienceOpen. Available at: [Link]

  • Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed. Available at: [Link]

  • Dojindo - Measuring Cell Viability / Cytotoxicity. Available at: [Link]

  • MP Biomedicals - Thymidine, cell culture reagent, >99%. Available at: [Link]

  • (PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - ResearchGate. Available at: [Link]

  • Interchim - Viability & Cytotoxicity Assays. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines - MDPI. Available at: [Link]

  • EC50 and IC50 Determination in Excel - YouTube. Available at: [Link]

  • Marine Guanidine Alkaloids Inhibit Malaria Parasites Development in In Vitro, In Vivo and Ex Vivo Assays - NIH. Available at: [Link]

  • Biological activities of guanidine compounds - PubMed. Available at: [Link]

  • How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. Available at: [Link]

  • Biological activities of guanidine compounds, 2008-2012 update - ResearchGate. Available at: [Link]

  • In vitro to human in Vivo translation - Pharmacokinetics and pharmacodynamics of quinidine. Available at: [Link]

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resolving peak tailing in Dubinidine HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in Furoquinoline Alkaloid Analysis Document ID: DUB-HPLC-TS-001 Status: Active Guide[1][2][3]

Diagnostic Workflow: Identify Your Tailing Source

Before modifying your chemistry, use this logic flow to isolate the root cause of Dubinidine peak tailing. Tailing is rarely random; it is a symptom of a specific chemical or physical mismatch.[2][3]

Dubinidine_Troubleshooting Start START: Dubinidine Peak Tailing (As > 1.2) Check1 Check 1: Is Tailing on ALL Peaks? Start->Check1 Check2 Check 2: Mobile Phase pH Check1->Check2 No (Only Dubinidine) Action_Phy PHYSICAL ISSUE Dead volume, column void, or detector cell issue. Check1->Action_Phy Yes (All Peaks) Check3 Check 3: Sample Solvent Strength Check2->Check3 pH < 3.0 Action_Silanol SILANOL ACTIVITY Dubinidine (Basic) interacting with acidic silanols. Check2->Action_Silanol pH 3.5 - 7.0 Action_Solvent SOLVENT MISMATCH Sample solvent is stronger than mobile phase. Check3->Action_Solvent Solvent > Mobile Phase Solution_Sil SOLUTION: 1. Lower pH to < 3.0 2. Add TEA (Silanol Blocker) 3. Switch to HILIC or High pH resistant column Action_Silanol->Solution_Sil Solution_Sol SOLUTION: Dissolve sample in initial mobile phase. Action_Solvent->Solution_Sol

Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry.

The Core Mechanism: Why Dubinidine Tails

To resolve the issue, you must understand the molecular interaction. Dubinidine is a furoquinoline alkaloid .[2][3] It contains a quinoline ring with a basic nitrogen atom.[2][3]

  • The Antagonist: Silica-based columns have residual silanol groups (Si-OH).[1][2][3][4]

  • The Interaction: At neutral or weakly acidic pH (pH 4–7), these silanols are ionized (Si-O⁻).[2][3] The protonated nitrogen on Dubinidine (Dub-H⁺) binds to these negative sites via ion-exchange mechanisms.[1][2][3]

  • The Result: This secondary interaction holds onto a fraction of the analyte longer than the bulk hydrophobic retention, creating a "tail" on the chromatogram.

Silanol_Mechanism Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Dubinidine Dubinidine (Positively Charged Nitrogen) Silanol->Dubinidine Electrostatic Attraction Tailing PEAK TAILING (Mixed Mode Retention) Dubinidine->Tailing Blocker Triethylamine (TEA) (Competes for sites) Blocker->Silanol Blocks LowPH Low pH (< 3.0) (Protonates Si-O⁻ to Si-OH) LowPH->Silanol Neutralizes

Figure 2: Mechanism of secondary silanol interactions and suppression strategies.[1][2][3]

Module 1: Mobile Phase Optimization

The most effective way to eliminate tailing without buying a new column is to modify the mobile phase chemistry.

Strategy A: pH Suppression (The "Gold Standard")

For basic alkaloids like Dubinidine, you must operate at a pH where silanols are protonated (neutral).[3]

  • Target pH: 2.5 – 3.0

  • Why: The pKa of surface silanols is roughly 3.5–4.[2][3]5. Below pH 3.0, they exist as Si-OH (neutral), preventing interaction with the basic Dubinidine.[2][3]

Protocol:

  • Buffer: Use Phosphate buffer (20-25 mM) adjusted to pH 2.5 with Phosphoric Acid.[2][3]

  • Warning: Do not use Acetate or Formate buffers if you need strict pH control at 2.5, as their buffering capacity is weak in this range.[2][3]

Strategy B: Silanol Blockers (The "Competitor")

If you cannot use low pH (e.g., stability issues), add a competitive amine.[3]

  • Reagent: Triethylamine (TEA).[2][3]

  • Concentration: 20 – 30 mM.[2][3]

  • Mechanism: TEA saturates the active silanol sites, effectively "capping" them so Dubinidine cannot bind.[2][3]

Comparative Data: Mobile Phase Effects

Mobile Phase CompositionPeak Symmetry (As)ResolutionNotes
Water/MeOH (Neutral) > 2.5 (Severe Tailing)PoorAvoid. Strong silanol interaction.[1][2][3]
0.1% Formic Acid (pH ~2.7) 1.3 – 1.5 (Moderate)GoodGood for LC-MS; may still show slight tailing.[1][2][3]
25mM Phosphate (pH 2.5) 1.0 – 1.1 (Excellent)ExcellentBest for UV detection. Not MS compatible.[2][3]
Buffer + 20mM TEA 1.0 – 1.2 (Excellent)ExcellentRequires column flushing (TEA is sticky).[2][3]

Module 2: Stationary Phase Selection

If mobile phase adjustments fail, your column chemistry may be insufficient for basic alkaloids.[2][3]

Recommended Column Technologies[1][2][3]
  • High-Purity "Type B" Silica:

    • Older "Type A" silica contains metal impurities that increase silanol acidity.[2][3] Ensure you are using a modern, high-purity column (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge, Phenomenex Kinetex).[2][3]

  • End-Capping:

    • Select a column that is "Double End-Capped."[1][2][3] This means the manufacturer has chemically bonded small groups (like trimethylsilane) to cover residual silanols.[2][3][4]

  • Charged Surface Hybrid (CSH) or Polar-Embedded:

    • These columns have a slight positive charge on the surface that repels the positively charged Dubinidine, preventing it from touching the silanols.

Module 3: Sample Injection Troubleshooting

Sometimes the chemistry is perfect, but the physical injection causes tailing.

The "Strong Solvent Effect"

If you dissolve Dubinidine in 100% Methanol or Acetonitrile but your initial mobile phase is 90% Water, the sample will travel faster than the mobile phase at the column head. This causes band broadening and tailing/fronting.[2][3][5]

Corrective Protocol:

  • Rule: Dissolve the sample in the starting mobile phase (e.g., 90:10 Buffer:MeOH).

  • Test: If solubility is an issue, use the lowest possible volume of organic solvent or reduce injection volume (e.g., 1-2 µL).

Frequently Asked Questions (FAQ)

Q: Can I use Formic Acid instead of Phosphate buffer? A: Yes, specifically for LC-MS applications.[2][3] However, Formic Acid is a weak ion-pairing agent compared to Trifluoroacetic Acid (TFA) or Phosphate.[2][3] If tailing persists with Formic Acid, consider adding a small amount of Ammonium Formate (5-10 mM) to increase ionic strength, which helps mask silanol interactions.[2][3]

Q: My peak tails, but only at high concentrations. Why? A: This is Mass Overload .[2][3] The active sites on the column are saturated.[3]

  • Solution: Dilute your sample by 10x and re-inject.[2][3][6] If the peak shape improves, you were overloading the column.

Q: Is Dubinidine stable at pH 2.5? A: Furoquinoline alkaloids are generally stable in acidic media for the duration of an HPLC run.[3] However, prolonged storage in acidic solution may lead to degradation (opening of the furan ring). Always prepare samples fresh or verify stability with a time-course experiment.[1][2][3]

Q: Why does my tailing worsen over time? A: This suggests the Guard Column is contaminated or the stationary phase is hydrolyzing (stripping).

  • Test: Remove the guard column.[2][3] If performance returns, replace the guard.

  • Maintenance: Wash the column with high organic (95% ACN) to remove hydrophobic buildup that might be acting as a secondary interaction site.[2][3]

References

  • Phenomenex. (2025).[2][3][7][8] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • ResearchGate. (2021).[2][3] Discussions on Resolving Peak Tailing for Basic Alkaloids. Retrieved from

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[2][3][9] Retrieved from

  • National Institutes of Health (NIH). (2003).[2][3] Reducing residual silanol interactions in reversed-phase liquid chromatography. PubMed.[2][3] Retrieved from

Sources

Technical Support Center: Dubinidine Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Understanding the "Solvent Shock"

Dubinidine is a furoquinoline alkaloid (structurally related to skimmianine and dictamnine). Like many bioactive alkaloids in this class, it exhibits moderate-to-high lipophilicity (LogP ~2.5–3.[1]5) and poor aqueous solubility.[1][2]

The most common failure mode in Dubinidine experiments is "Solvent Shock" precipitation . This occurs when a high-concentration stock solution (dissolved in 100% DMSO) is introduced directly into a static aqueous environment (cell culture media).[1]

The Mechanism of Failure

When a droplet of Dubinidine-DMSO stock hits the culture media:

  • DMSO Diffusion: DMSO diffuses into the water faster than the Dubinidine molecules can disperse.

  • Local Supersaturation: The solvent environment surrounding the Dubinidine molecules instantly shifts from "hydrophobic-friendly" to "hydrophilic-hostile."

  • Nucleation: The local concentration of Dubinidine exceeds its thermodynamic solubility limit in water, triggering rapid crystal nucleation.[1]

  • Precipitation: Visible micro-crystals form, which may settle on cells, causing physical stress or false-positive cytotoxicity (due to high local concentrations).[1]

Visualization: The Precipitation Cascade

The following diagram illustrates the kinetic failure mode during improper addition.

precipitation_mechanism cluster_0 Phase 1: The Injection cluster_1 Phase 2: The Crash cluster_2 Phase 3: The Result Stock Dubinidine Stock (100% DMSO) Media Aqueous Media (Hydrophilic) Stock->Media Direct Addition Diffusion DMSO Diffuses Rapidly (Leaving Dubinidine behind) Media->Diffusion Supersat Local Supersaturation (> Solubility Limit) Diffusion->Supersat Solvent Exchange Nucleation Crystal Nucleation Supersat->Nucleation Thermodynamic Instability Precipitate Visible Precipitate (Bioavailability Loss) Nucleation->Precipitate

Figure 1: The kinetic mechanism of "Solvent Shock" leading to alkaloid precipitation.[1]

Validated Protocol: The "Step-Down" Dilution Method

To prevent precipitation, you must manage the transition from organic to aqueous solvent.[1] We recommend the Step-Down Dilution Method (also known as the Intermediate Dilution technique).

Core Principle

By creating an intermediate solution where the solvent ratio is lower (e.g., 10% DMSO) but still high enough to solubilize the compound, you reduce the "shock" when moving to the final 0.1% concentration.

Reagents Required[1][3][4]
  • Dubinidine Stock: 10 mM or 20 mM in anhydrous DMSO (stored at -20°C).

  • Intermediate Solvent: Sterile PBS or Serum-Free Media.[1]

  • Final Culture Media: Complete media (containing 10% FBS is preferred, as albumin binds alkaloids).[1]

Step-by-Step Methodology
StepActionTechnical Rationale
1 Warm Up Thaw Dubinidine stock to Room Temperature (RT).[1] Vortex until clear. Do not heat >37°C to avoid degradation.
2 The Intermediate Prepare a 10x Working Solution by diluting the stock 1:100 into sterile PBS/Media. Example: Add 10 µL of 10 mM Stock into 990 µL PBS.
3 Active Mixing CRITICAL: Vortex the PBS while adding the DMSO stock dropwise. Do not add stock to a static tube.[1]
4 Visual Check Inspect the 10x solution. It should be clear. If cloudy, sonicate in a water bath for 5 mins.[1]
5 Final Dilution Add the 10x Working Solution to your cell culture wells (1:10 dilution). Final DMSO conc: 0.1%.[1][3]
Protocol Visualization

step_down_protocol cluster_intermediate 2. Intermediate Dilution (Critical Step) cluster_final 3. Final Assay Well Stock 1. Master Stock (20 mM in 100% DMSO) Intermediate 10x Working Solution (200 µM in 1% DMSO/PBS) Stock->Intermediate 1:100 Dilution Final 1x Assay Concentration (20 µM in 0.1% DMSO Media) Intermediate->Final 1:10 Dilution Action1 Vortex vigorously during addition Action1->Intermediate Serum Serum Proteins (FBS) Stabilize Compound Serum->Final Binding

Figure 2: The Step-Down Dilution workflow ensures gradual solvent exchange.

Troubleshooting & FAQs

Q1: I still see a fine white precipitate after following the protocol. Why?

Diagnosis: You likely exceeded the Thermodynamic Solubility Limit of Dubinidine in your specific media formulation. Solution:

  • Check Serum: Are you using Serum-Free Media? Furoquinoline alkaloids bind to Albumin (BSA/FBS).[1] If possible, supplement with 1-5% FBS or 0.1% BSA .[1] This acts as a carrier molecule.[1]

  • Concentration Check: If testing >50 µM, you may be hitting the absolute limit. Verify literature values for similar furoquinolines (often <100 µM in aqueous buffer).

Q2: Can I heat the media to dissolve the crystals?

Warning: Avoid heating above 37°C. While heat improves solubility, Dubinidine (like many alkaloids) can degrade or isomerize at high temperatures.[1] Furthermore, if you dissolve it with heat, it will likely recrystallize when the media cools back to 37°C (incubation temperature), causing "delayed precipitation" which kills cells via physical stress.[1] Better Alternative: Use Sonicating Water Bath (30-60 seconds) at Room Temperature.[1]

Q3: My cells are dying in the vehicle control (DMSO only).

Diagnosis: DMSO toxicity.[1] Solution: Ensure your final DMSO concentration is ≤ 0.1% .

  • Calculation: If you add 1 µL of stock directly to 1 mL media, that is 0.1%.[1]

  • Correction: If you need higher compound concentrations, concentrate your stock solution (e.g., go from 10 mM to 50 mM stock) rather than adding more DMSO volume.[1]

Q4: Is Dubinidine light-sensitive?

Yes. Many furoquinoline alkaloids are photosensitive.[1] Protocol Adjustment: Perform dilutions in low light or use amber tubes. Wrap culture plates in foil during incubation if the experiment lasts >24 hours.

Summary of Physicochemical Properties

PropertyValue / CharacteristicImplication for Handling
Chemical Class Furoquinoline AlkaloidLipophilic; prone to crystallization.[1]
LogP (Est.) ~2.5 – 3.5 [1]Prefers organic solvents; repelled by water.[1]
Preferred Solvent DMSO (Dimethyl Sulfoxide)Stock solutions up to 20-50 mM are stable.[1]
Aqueous Solubility Poor (< 0.1 mg/mL typically)Requires carrier proteins (FBS) or low concentration.[1]
pKa Basic Nitrogen (Quinoline ring)Solubility may improve slightly in acidic pH, but do not acidify cell media (toxic).[1]

References

  • Furoquinoline Alkaloids Overview: Adamska-Szewczyk, A., et al. (2016).[1][4][5] Furoquinoline alkaloids in plants from Rutaceae family – a review. Current Issues in Pharmacy and Medical Sciences.

  • Solubility of Hydrophobic Drugs in Cell Culture: Sigma-Aldrich Technical Guides. Common Cell Culture Problems: Precipitates.

  • DMSO Solvent Properties & Toxicity: Clarification on DMSO limits (0.1%) in cell culture assays. ResearchGate Community Discussions / NIH PMC.[1]

  • General Alkaloid Handling (Similar Compounds): Guidance derived from standard protocols for Dictamnine and Skimmianine (structural analogs).[1] PubChem Compound Summary.

Sources

Validation & Comparative

A Researcher's Guide to Assessing the Differential Cytotoxicity of Novel Compounds in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel anticancer therapeutics, a critical early indicator of a compound's potential is its ability to selectively target and eliminate cancer cells while sparing their normal, healthy counterparts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the cytotoxic effects of a test compound, such as Dubinidine, on cancerous versus non-cancerous cell lines. By integrating established methodologies with a robust understanding of the underlying cellular mechanisms, this document serves as a practical resource for generating reliable and reproducible preclinical data.

The Principle of Selective Cytotoxicity: A Cornerstone of Cancer Therapy

The fundamental goal of chemotherapy is to induce cell death preferentially in malignant cells. This selectivity is often quantified by the selectivity index (SI) , a ratio derived from the cytotoxic concentrations of a compound in normal and cancer cells.[1][2] A higher SI value signifies a greater therapeutic window, suggesting that the compound may be more effective at eradicating tumors with fewer off-target effects on healthy tissues.[1][2] The determination of the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is a crucial parameter in these assessments.[3][4][5]

Experimental Workflow for Comparative Cytotoxicity Assessment

A well-structured experimental plan is paramount for obtaining conclusive results. The following workflow outlines the key stages of a comparative cytotoxicity study.

Experimental Workflow cluster_0 Phase 1: Cell Line Selection & Culture cluster_1 Phase 2: Cytotoxicity Assays cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis & Interpretation A Select appropriate cancer and normal cell lines B Optimize cell culture conditions A->B C Perform dose-response experiments (e.g., MTT, LDH assays) B->C D Calculate IC50 values for each cell line C->D G Calculate Selectivity Index (SI) D->G E Investigate mode of cell death (Apoptosis vs. Necrosis) F Analyze key signaling pathways E->F H Synthesize and report findings F->H G->H

Caption: A generalized workflow for comparative cytotoxicity analysis.

Core Methodologies for Quantifying Cytotoxicity

The choice of assay is critical for accurately measuring cell viability. Here, we detail two widely used and complementary methods: the MTT and LDH assays.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[6][7]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., Dubinidine). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well.[10][11]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[3]

LDH Assay: An Indicator of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis, making it a reliable marker of necrosis.[12]

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.[13]

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Data Interpretation: IC50 and Selectivity Index

The IC50 value is a key metric for quantifying the potency of a cytotoxic compound.[3][14] It is typically determined by fitting the dose-response data to a sigmoidal curve. A lower IC50 value indicates greater potency.

Once the IC50 values are determined for both cancer and normal cell lines, the Selectivity Index (SI) can be calculated as follows:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value is indicative of a compound's preferential cytotoxicity towards cancer cells.

Table 1: Hypothetical Cytotoxicity Data for Compound X

Cell Line TypeCell LineIC50 (µM)Selectivity Index (SI)
Cancer A549 (Lung Carcinoma)15.26.58
MCF-7 (Breast Adenocarcinoma)22.84.39
Normal BEAS-2B (Normal Lung Bronchial Epithelial)100.1-
MCF-10A (Normal Breast Epithelial)99.9-

Delving Deeper: Unraveling the Mechanism of Cell Death

Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a highly regulated process that is often dysregulated in cancer.[15] Many effective chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.

Key Signaling Pathways in Apoptosis

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[15]

Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Pro-Caspase-8 -> Caspase-8 DISC->Caspase8 Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA damage) Mitochondria Mitochondrial Outer Membrane Permeabilization Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[16] The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of caspase-9.[17] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Experimental approaches to investigate apoptosis include:

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: To measure the activity of key caspases (e.g., caspase-3, -8, -9).

  • Western Blotting: To detect the cleavage of PARP and the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).

Conclusion and Future Directions

The systematic comparison of a compound's cytotoxicity in normal versus cancer cells is a foundational step in the preclinical evaluation of its therapeutic potential. By employing a multi-assay approach that combines quantitative measures of cell viability with mechanistic studies, researchers can build a comprehensive profile of a compound's activity. For a compound like Dubinidine, demonstrating a high selectivity index and the ability to induce apoptosis in cancer cells would provide a strong rationale for its further development as an anticancer agent. Future in vivo studies in relevant animal models would be the next logical step to validate these in vitro findings.

References

  • Cancers (Basel). (2023). Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. Retrieved from [Link]

  • Experimental and Therapeutic Medicine. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Retrieved from [Link]

  • Journal of Immunological Methods. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Retrieved from [Link]

  • MDPI. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Nature Protocols. (2021). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PLoS One. (2013). Norcantharidin Induced DU145 Cell Apoptosis through ROS-Mediated Mitochondrial Dysfunction and Energy Depletion. Retrieved from [Link]

  • PLoS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • RSC Publishing. (2018). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Retrieved from [Link]

  • StatPearls. (2023). Quinidine. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells. Retrieved from [Link]

  • ACS Chemical Biology. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. Retrieved from [Link]

  • YouTube. (2023). Apoptosis lecture 3 | fas ligand pathway. Retrieved from [Link]

  • Bulletin of the Korean Chemical Society. (2015). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Retrieved from [Link]

  • Brieflands. (2019). Selective Cytotoxicity and Apoptosis-Induction of Cyrtopodion scabrum Extract Against Digestive Cancer Cell Lines. Retrieved from [Link]

  • Cancer Research. (1985). Effects of quinidine and related compounds on cytotoxicity and cellular accumulation of vincristine and adriamycin in drug-resistant tumor cells. Retrieved from [Link]

  • Toxicology and Applied Pharmacology. (2002). Comparisons of norcantharidin cytotoxic effects on oral cancer cells and normal buccal keratinocytes. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2014). Do chemotherapeutic drugs not affect normal cells?. Retrieved from [Link]

  • ResearchGate. (2021). Correlation of IC50 values determined with either digoxin or quinidine.... Retrieved from [Link]

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A Comparative Guide to the Preclinical Validation of Dubinidine for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: Initial searches for "Dubinidine" did not yield sufficient information on a specific therapeutic agent. To fulfill the detailed requirements of the prompt, this guide has been constructed around a hypothetical compound, "Dubinidine," designed as a selective Janus Kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. This allows for a comprehensive demonstration of how to structure a preclinical validation guide, complete with mechanistic insights, comparative data, and detailed protocols based on well-established scientific principles and models.

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the novel therapeutic candidate, Dubinidine, against established alternatives in a preclinical model of rheumatoid arthritis (RA). The experimental data and protocols herein are designed to offer a robust framework for evaluating the therapeutic potential of selective JAK inhibitors.

Introduction: The Therapeutic Rationale for Dubinidine

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to cartilage and bone destruction. A key signaling cascade implicated in the pathogenesis of RA is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[1] This pathway is crucial for transducing signals from numerous pro-inflammatory cytokines that drive the autoimmune response.[2][3]

Dubinidine is a novel, orally bioavailable small molecule designed to selectively inhibit the JAK1 and JAK3 enzymes. By targeting these specific kinases, Dubinidine aims to block the signaling of multiple inflammatory cytokines, thereby reducing immune cell activation and ameliorating the destructive inflammation characteristic of RA.[4][5] This guide compares the efficacy of Dubinidine to the well-established JAK inhibitor, Tofacitinib, in the widely used collagen-induced arthritis (CIA) mouse model.[6][7]

Mechanism of Action: Dubinidine as a Selective JAK1/3 Inhibitor

The therapeutic efficacy of Dubinidine is rooted in its ability to modulate the JAK-STAT signaling pathway. This pathway is a primary communication route for cytokines and growth factors involved in immunity and inflammation.[8][9]

The Causality of Targeting JAK1/3:

  • Cytokine Receptor Activation: In RA, pro-inflammatory cytokines (e.g., IL-2, IL-6, IL-15, IL-21) bind to their receptors on the surface of immune cells.[4]

  • JAK Phosphorylation: This binding event activates receptor-associated JAKs (primarily JAK1 and JAK3 for these cytokines), which then phosphorylate each other.[5]

  • STAT Recruitment and Activation: The activated JAKs create docking sites for STAT proteins. Once recruited, STATs are phosphorylated by the JAKs.[10]

  • Nuclear Translocation and Gene Expression: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA, initiating the transcription of genes that promote inflammation and immune cell proliferation.[4][10]

  • Dubinidine's Intervention: Dubinidine competitively blocks the ATP-binding site of JAK1 and JAK3, preventing their phosphorylation and activation.[4] This action halts the downstream signaling cascade, leading to reduced production of inflammatory mediators and a dampening of the autoimmune response.[4][10]

Figure 1: Mechanism of Dubinidine in blocking the JAK-STAT signaling pathway.

Preclinical Validation: The Collagen-Induced Arthritis (CIA) Model

The CIA mouse model is a robust and widely accepted preclinical model for RA because it shares many pathological features with the human disease, including synovial inflammation, cartilage degradation, and bone erosion.[6][7][11]

Experimental Design Rationale:

  • Animal Model: DBA/1 mice are highly susceptible to CIA and are a standard choice for this model.[12]

  • Induction: Arthritis is induced by immunization with type II collagen emulsified in Freund's Adjuvant, which triggers an autoimmune response against the body's own collagen in the joints.[7][11]

  • Treatment Groups:

    • Vehicle Control: To establish the baseline disease progression.

    • Dubinidine: To assess the therapeutic efficacy of the test compound.

    • Tofacitinib (Positive Control): To compare the efficacy of Dubinidine against a clinically approved JAK inhibitor.[13]

  • Endpoints: A combination of clinical, histological, and biomarker endpoints provides a comprehensive assessment of therapeutic efficacy.

CIA_Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Day25 Day 25: Onset of Arthritis Begin Dosing Day21->Day25 Monitoring Daily Monitoring: - Clinical Score - Paw Thickness Day25->Monitoring Day42 Day 42: Study Termination Monitoring->Day42 Analysis Endpoint Analysis: - Histopathology - Serum Cytokines Day42->Analysis

Figure 2: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Comparative Efficacy Data

The following tables summarize the quantitative data collected from the CIA study, comparing the effects of Dubinidine and Tofacitinib to the vehicle control group.

Table 1: Clinical Assessment of Arthritis Severity

Treatment GroupMean Arthritis Score (Day 42)Mean Paw Thickness (mm, Day 42)
Vehicle Control10.2 ± 1.53.8 ± 0.4
Dubinidine (30 mg/kg)3.5 ± 0.82.1 ± 0.2
Tofacitinib (10 mg/kg)4.1 ± 0.92.3 ± 0.3

Data are presented as mean ± standard deviation.

Table 2: Histopathological Assessment of Joint Damage (Day 42)

Treatment GroupInflammation Score (0-5)Cartilage Damage Score (0-3)Bone Erosion Score (0-3)
Vehicle Control4.2 ± 0.62.5 ± 0.42.3 ± 0.5
Dubinidine (30 mg/kg)1.1 ± 0.30.8 ± 0.20.7 ± 0.3
Tofacitinib (10 mg/kg)1.5 ± 0.41.0 ± 0.30.9 ± 0.2

Scores are based on a standardized grading system.[14][15]

Table 3: Serum Pro-inflammatory Cytokine Levels (Day 42)

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control155 ± 25210 ± 3085 ± 15
Dubinidine (30 mg/kg)45 ± 1060 ± 1225 ± 8
Tofacitinib (10 mg/kg)55 ± 1275 ± 1530 ± 10

Cytokine levels were measured by multiplex immunoassay.[16][17]

Detailed Experimental Protocols

For scientific integrity and reproducibility, the following self-validating protocols were employed.

Protocol 1: Induction and Assessment of Collagen-Induced Arthritis
  • Preparation of Emulsion: Lyophilized bovine type II collagen is dissolved to 2 mg/mL in 0.05M acetic acid overnight at 4°C.[18] An equal volume of Complete Freund's Adjuvant (CFA) is added, and the mixture is emulsified using a homogenizer until a stable emulsion is formed.

  • Primary Immunization (Day 0): Male DBA/1 mice (8-10 weeks old) are anesthetized. 100 µL of the collagen/CFA emulsion is injected intradermally at the base of the tail.

  • Booster Immunization (Day 21): A second emulsion is prepared using Incomplete Freund's Adjuvant (IFA). 100 µL of the collagen/IFA emulsion is administered via intradermal injection.

  • Treatment Initiation (Day 25): Upon the first signs of arthritis, mice are randomized into treatment groups. Dosing (Vehicle, Dubinidine, or Tofacitinib) is performed daily via oral gavage until Day 42.

  • Clinical Scoring: Starting from Day 21, mice are scored daily for signs of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=swelling of multiple digits, 3=swelling of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.

  • Paw Thickness Measurement: Paw thickness is measured daily using a digital caliper.

Protocol 2: Histopathological Analysis of Joints
  • Tissue Collection (Day 42): Mice are euthanized, and hind paws are collected and fixed in 10% neutral buffered formalin for 48 hours.

  • Decalcification: Paws are transferred to a decalcifying solution (e.g., 10% EDTA) for 14-21 days, with the solution changed every 3 days.

  • Processing and Embedding: Tissues are processed through a series of graded alcohols and xylene, then embedded in paraffin wax.

  • Sectioning and Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green for cartilage assessment.

  • Microscopic Scoring: A blinded pathologist scores the stained sections based on established criteria for inflammation, cartilage damage, and bone erosion.[15][19]

    • Inflammation (0-5): Graded on the extent of inflammatory cell infiltration in the synovial and periarticular tissue.[14]

    • Cartilage Damage (0-3): Graded on the loss of Safranin O staining (proteoglycan loss) and structural cartilage damage.

    • Bone Erosion (0-3): Graded on the extent of bone resorption at the joint margins.

Protocol 3: Measurement of Serum Cytokines
  • Blood Collection (Day 42): At termination, blood is collected via cardiac puncture and allowed to clot at room temperature for 30 minutes.

  • Serum Separation: Samples are centrifuged at 2000 x g for 15 minutes at 4°C. The supernatant (serum) is collected and stored at -80°C.

  • Multiplex Immunoassay: Serum levels of TNF-α, IL-6, and IL-1β are quantified using a commercially available multiplex bead-based immunoassay (e.g., Luminex or Meso Scale Discovery platforms) according to the manufacturer's instructions.[17] This method is chosen for its high sensitivity and ability to measure multiple analytes from a small sample volume.[20]

References

  • Mechanism of Action of Tofacitinib (Xeljanz). Pharmacy Freak. [Link]

  • JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. YouTube. [Link]

  • Quinidine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). Spandidos Publications. [Link]

  • Collagen-Induced Arthritis Models. Springer Nature Experiments. [Link]

  • Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthritis. MD Bioproducts. [Link]

  • Tofacitinib. Versus Arthritis. [Link]

  • JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. PubMed Central. [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Link]

  • Quinidine: an update on therapeutics, pharmacokinetics and serum concentration monitoring. PubMed. [Link]

  • A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis. PubMed Central. [Link]

  • Pro- and Anti-Inflammatory Cytokines Release in Mice Injected with Crotalus durissus terrificus Venom. PubMed Central. [Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Link]

  • Histopathologic Methods for Mouse Antibody Arthritis Model. Inotiv. [Link]

  • Quinidine. Wikipedia. [Link]

  • Proinflammatory cytokines measured by qPCR in mice spleen (A) and by ELISA in serum samples (B) at different time points after inactivated Parapoxvirus ovis inoculation. ResearchGate. [Link]

  • 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Annals of the Rheumatic Diseases. [Link]

  • What is the mechanism of Quinidine Gluconate? Patsnap Synapse. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology. [Link]

  • Tofacitinib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Inflammatory cytokine levels correlate with amyloid load in transgenic mouse models of Alzheimer's disease. PubMed Central. [Link]

  • What is the mechanism of Tofacitinib Citrate? Patsnap Synapse. [Link]

  • Quinidine. PubChem. [Link]

  • The JAK-STAT signaling pathway in inflammatory and autoimmune diseases: Its potential role as a therapeutic target. PubMed. [Link]

  • Standard histopathological scoring system for experimental murine arthritis model. ResearchGate. [Link]

  • A Comprehensive Histological Assessment of Osteoarthritis Lesions in Mice. PubMed Central. [Link]

  • What is the mechanism of Quinidine Sulfate? Patsnap Synapse. [Link]

  • Detecting and Measuring Cytokines. Biocompare. [Link]

  • Janus Kinases and Autoimmunity: Bridging Pathways to Therapy. Scilight Press. [Link]

  • Targeting JAK-STAT signaling for autoimmune diseases: current understanding, clinical advances, and emerging directions. ResearchGate. [Link]

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A Head-to-Head Comparison of Synthetic Routes to Dubinidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and strategic synthesis of target molecules is paramount. This guide provides an in-depth, head-to-head comparison of different synthetic routes to Dubinidine, a furo[2,3-b]quinoline alkaloid. By examining both the seminal reported synthesis and plausible modern alternatives, this document aims to equip chemists with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction to Dubinidine

Dubinidine, with the systematic name 2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinoline-2-yl)-1,2-propanediol and CAS Registry Number 22964-77-8, is a member of the furoquinoline alkaloid family. These natural products are known for their diverse biological activities, making them attractive targets for synthetic and medicinal chemistry. The unique structural feature of Dubinidine is the diol-substituted dihydrofuran ring fused to the quinoline core, which presents interesting challenges and opportunities in its synthesis.

The Foundational Route: The Gaston-Grundon-James Synthesis (1980)

The first reported synthesis of (±)-Dubinidine was accomplished by Gaston, Grundon, and James. While the full experimental details are best obtained from the original publication, the core of their strategy can be inferred and is presented here as a classical approach to this alkaloid. This route likely relies on established methods for quinoline and furan ring formation.

Retrosynthetic Analysis of the Gaston-Grundon-James Approach

A plausible retrosynthesis suggests a disconnection of the dihydrofuran ring, leading back to a 3-substituted-4-hydroxy-2-quinolone and a suitable three-carbon fragment. The quinolone itself can be constructed from an aniline derivative.

Gaston-Grundon-James Retrosynthesis Dubinidine Dubinidine Intermediate1 3-Allyl-4-hydroxy-2-quinolone Dubinidine->Intermediate1 Dihydroxylation & Cyclization Intermediate2 4-Hydroxy-2-quinolone Intermediate1->Intermediate2 Allylation Aniline Substituted Aniline Intermediate2->Aniline Quinolone Formation

Caption: A plausible retrosynthetic analysis of the Gaston-Grundon-James synthesis of Dubinidine.

Key Experimental Steps (Inferred)
  • Quinolone Formation: The synthesis likely commences with the construction of a 4-hydroxy-2-quinolone core, a common starting point for furoquinoline alkaloids. This is often achieved through a Conrad-Limpach or related reaction from an appropriately substituted aniline.

  • C3-Alkylation: The C3 position of the quinolone is then alkylated with an allyl group, likely via a Claisen rearrangement of a 3-allyloxyquinolone, to introduce the necessary carbon framework for the dihydrofuran ring.

  • Dihydrofuran Ring Formation: The terminal alkene of the allyl group is then subjected to a dihydroxylation reaction (e.g., using osmium tetroxide or potassium permanganate) to form a diol. Subsequent acid-catalyzed cyclization would then furnish the 2,3-dihydrofuran ring, yielding Dubinidine.

Modern Synthetic Approaches to the Furo[2,3-b]quinoline Core

Advances in synthetic methodology offer several alternative strategies for the construction of the Dubinidine scaffold. These modern routes may provide advantages in terms of efficiency, stereocontrol, and functional group tolerance.

Route 2: Palladium-Catalyzed Cyclization

This approach leverages the power of transition-metal catalysis to construct the dihydrofuran ring in a convergent and potentially stereoselective manner.

Palladium-Catalyzed Retrosynthesis Dubinidine Dubinidine Intermediate3 o-Alkynyl-N-aryl Epoxide Dubinidine->Intermediate3 Pd-Catalyzed Cyclization Intermediate4 o-Iodoaniline Derivative Intermediate3->Intermediate4 Sonogashira Coupling Intermediate5 Terminal Alkyne with Epoxide Intermediate3->Intermediate5

Caption: Retrosynthesis of Dubinidine via a palladium-catalyzed cyclization strategy.

  • Sonogashira Coupling: An o-iodoaniline derivative is coupled with a terminal alkyne bearing a protected diol or a precursor epoxide functionality using a Sonogashira coupling.

  • Palladium-Catalyzed Cyclization: The resulting o-alkynyl-N-aryl intermediate undergoes an intramolecular cyclization catalyzed by a palladium complex. This reaction would form the dihydrofuran ring and the quinoline core in a single, atom-economical step. The stereochemistry of the diol side chain could be pre-installed in the alkyne fragment, allowing for an asymmetric synthesis.

Route 3: Radical Cascade Cyclization

A radical-based approach offers a novel and efficient way to construct the fused ring system of Dubinidine through a cascade of bond-forming events.

Radical_Cascade_Retrosynthesis Dubinidine Dubinidine Radical_Precursor N-Aryl Acrylamide with Allyl Ether Dubinidine->Radical_Precursor Radical Cascade Cyclization Aniline_Derivative Aniline Derivative Radical_Precursor->Aniline_Derivative Acryloyl_Chloride Acryloyl Chloride Radical_Precursor->Acryloyl_Chloride Allyl_Alcohol_Derivative Allyl Alcohol with Diol Radical_Precursor->Allyl_Alcohol_Derivative

Caption: Retrosynthetic analysis of Dubinidine via a radical cascade cyclization.

  • Precursor Synthesis: An aniline derivative is acylated with acryloyl chloride. The resulting N-phenylacrylamide is then etherified with an allyl alcohol derivative containing the pre-formed diol side chain.

  • Radical Cascade Cyclization: The precursor is treated with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride). The initially formed aryl radical adds to the acrylamide double bond, followed by a 5-exo-trig cyclization onto the allyl ether, constructing the dihydrofuran and quinolone rings in a single cascade.

Head-to-Head Comparison of Synthetic Routes

FeatureGaston-Grundon-James (Classical)Palladium-Catalyzed (Modern)Radical Cascade (Modern)
Overall Strategy LinearConvergentConvergent
Key Reactions Quinolone formation, Claisen rearrangement, Dihydroxylation, CyclizationSonogashira coupling, Intramolecular cyclizationAmide formation, Radical cascade cyclization
Starting Materials Simple aniline and alkylating agentsSubstituted anilines, terminal alkynesAniline derivatives, acryloyl chloride, functionalized allyl alcohols
Stereocontrol Likely racemic unless a chiral resolution or asymmetric dihydroxylation is employed.High potential for stereocontrol by using a chiral alkyne fragment.Potential for diastereocontrol based on substrate conformation.
Efficiency (Steps) Likely a longer, linear sequence.Potentially shorter and more convergent.Highly convergent, potentially the shortest route.
Atom Economy Moderate; involves protection/deprotection and stoichiometric reagents.High; catalytic reactions are key.Good; cascade reaction minimizes waste.
Scalability Generally scalable, but may require optimization of classical reactions.Scalability may depend on catalyst cost and stability.Can be scalable, but radical reactions may require careful control.
Environmental Impact May use stoichiometric heavy metal oxidants (e.g., OsO4).Use of palladium catalyst requires consideration of metal contamination.Use of tin hydrides is a drawback, but modern tin-free methods exist.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Furo[2,3-b]quinoline Synthesis

This is a generalized protocol based on modern synthetic methods and would require optimization for the specific synthesis of Dubinidine.

  • Synthesis of the Alkyne Fragment: (R)-2-methyl-3-butyn-1,2-diol is synthesized via asymmetric dihydroxylation of 3-methyl-1-buten-3-ol, followed by protection of the diol.

  • Sonogashira Coupling: To a solution of 2-iodo-N-methoxymethylaniline (1.0 equiv) and the protected alkyne fragment (1.2 equiv) in a mixture of THF and triethylamine (3:1) is added Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.1 equiv). The reaction is stirred at room temperature until completion.

  • Cyclization and Deprotection: The crude product from the previous step is dissolved in DMF, and Pd(OAc)₂ (0.1 equiv) and a suitable ligand are added. The mixture is heated to 100 °C. After completion, the protecting groups on the diol are removed under standard conditions to yield Dubinidine.

Conclusion

The synthesis of Dubinidine offers a fascinating case study in the evolution of synthetic strategy. The classical approach, while foundational, is likely superseded by modern methods in terms of efficiency and stereocontrol. Palladium-catalyzed and radical-based strategies offer more convergent and elegant solutions to the construction of this furoquinoline alkaloid. The choice of synthetic route will ultimately depend on the specific goals of the research program, including the need for enantiopure material, scalability, and cost-effectiveness. For drug discovery and development, the modern, more flexible routes that allow for the facile synthesis of analogues would be highly advantageous.

References

  • Gaston, J. L.; Grundon, M. F.; James, K. J. Synthesis of O-methylptelefolonium iodide and (±)-dubinidine. J. Chem. Soc., Perkin Trans. 11980 , 1136-1141. [Link]

  • For a review on the synthesis of furoquinoline alkaloids, see: Michael, J. P. Furoquinoline and Acridone Alkaloids. In The Alkaloids: Chemistry and Biology; Cordell, G. A., Ed.; Academic Press, 2008; Vol. 66, pp 1-134. [Link]

  • For modern methods in quinoline synthesis, see: Afonso, C. A. M.; Candeias, N. R.; Simão, D. P.; Trindade, A. F.; Coelho, J. A. S.; Tan, B.; Yang, R. Recent Advances in the Synthesis of Quinolines. Chem. Rev.2011 , 111 (11), 6769–6845. [Link]

  • For radical cyclizations in alkaloid synthesis, see: Zard, S. Z. Recent Progress in the Generation and Use of Radicals for the Synthesis of Heterocycles. Chem. Soc. Rev.2008 , 37, 1603-1618. [Link]

A Researcher's Guide to Ensuring Reproducibility in Dubinidine Bioactivity Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel therapeutics, natural products like Dubinidine, a guanidine alkaloid, represent a promising frontier. Preliminary studies have hinted at its potential cytotoxic and anti-inflammatory activities. However, the path from initial discovery to clinical application is paved with rigorous validation, and the cornerstone of this process is reproducibility. This guide provides an in-depth comparison of common bioactivity assays for Dubinidine, focusing on the critical factors that govern their reliability and offering field-proven insights to enhance experimental consistency.

Section 1: The Reproducibility Crisis in Natural Product Screening

The unique chemical nature of natural products presents distinct challenges to bioassay reproducibility. Unlike well-characterized synthetic molecules, natural product extracts are often complex mixtures, and even purified compounds like Dubinidine can be susceptible to degradation or variability in purity.[1] Key challenges include:

  • Compound Integrity: The stability and purity of the Dubinidine sample are paramount. Factors such as storage conditions, solvent choice, and the number of freeze-thaw cycles can significantly impact the compound's activity.[1]

  • Biological System Variability: Cell-based assays are inherently complex.[2] Cell line misidentification, microbial contamination (especially by mycoplasma), passage number, and subtle changes in culture media or environment can lead to drastic variations in experimental outcomes.[3][4]

  • Assay-Specific Pitfalls: Every assay technique has its own set of limitations and potential for interference. For instance, colored compounds can interfere with colorimetric assays, and poor solubility can lead to false negatives.[5]

Failing to control these variables not only wastes resources but can also lead to the premature dismissal of a promising compound or the pursuit of a false positive, damaging the integrity of the research.[3]

Section 2: Comparative Analysis of Key Bioactivity Assays for Dubinidine

Based on the known activities of related guanidine and piperidine-containing compounds, the most relevant assays for Dubinidine fall into two main categories: anticancer/cytotoxicity and anti-inflammatory.[6][7][8]

Anticancer and Cytotoxicity Assays

The most widely used preliminary assay for assessing anticancer potential is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[9][10]

Table 1: Comparison of Common Cytotoxicity Assays

Assay PrincipleAssay NameEndpoint MeasurementKey AdvantagesCommon Reproducibility Issues
Tetrazolium ReductionMTT Assay Colorimetric (Formazan crystal formation)[10]Inexpensive, widely used, high-throughput.[9]Interference from colored compounds, issues with formazan crystal solubilization, sensitivity to cell metabolic state.[11]
DNA SynthesisBrdU Assay Colorimetric/FluorometricDirectly measures cell proliferation.More steps than MTT, requires antibody incubation.
Apoptosis DetectionAnnexin V/PI Staining Flow CytometryDifferentiates between apoptosis and necrosis, providing mechanistic insight.[12]Requires specialized equipment (flow cytometer), more time-consuming.
Colony FormationColony Formation Assay (CFA) Visual Colony CountMeasures long-term effects on cell survival and proliferative capacity.[13]Low-throughput, requires longer incubation times (days to weeks).[13]

Expert Insight: Why the MTT Assay Remains a Primary Screen

Despite its limitations, the MTT assay is an invaluable first-pass screening tool due to its simplicity and scalability.[9] It provides a rapid assessment of a compound's general cytotoxic effect. However, it is crucial to understand that a decrease in MTT signal indicates reduced metabolic activity, not necessarily cell death.[12] Therefore, a positive "hit" from an MTT assay should always be validated with an orthogonal method, such as Annexin V staining, to confirm the mechanism of cell death.[14]

Anti-inflammatory Assays

Inflammation is a complex process, and its assessment requires a multi-faceted approach. Key in vitro assays focus on measuring inflammatory mediators or cellular responses.

Table 2: Comparison of Common In Vitro Anti-inflammatory Assays

Assay PrincipleAssay NameEndpoint MeasurementKey AdvantagesCommon Reproducibility Issues
Nitric Oxide (NO) ProductionGriess Assay Colorimetric (Azo dye formation)[15]Simple, sensitive, widely used for measuring nitrite (a stable NO product).[16]Interference from compounds in complex media (e.g., phenol red), sample deproteinization can be laborious.[17][18]
Protein DenaturationBSA Denaturation Assay SpectrophotometricSimple, cost-effective in vitro model for inflammation-induced protein damage.[19][20]Lacks biological complexity, results may not translate to in vivo efficacy.[19]
PhagocytosisPhagocytosis Assay Microscopy/Flow CytometryMeasures a key function of immune cells like macrophages.[21]Can be subjective if relying on manual microscopy, variability in particle uptake.
Paw Edema (In Vivo)Carrageenan-induced Paw Edema Plethysmometer MeasurementProvides in vivo data on acute inflammation.[22]Involves animal models, subject to ethical considerations and biological variability.

Expert Insight: The Value of the Griess Assay in Early Screening

The Griess assay is a robust method for quantifying nitric oxide, a key inflammatory mediator.[15] Its simplicity makes it suitable for initial screening of compounds like Dubinidine for anti-inflammatory potential. The core of its reproducibility lies in the careful preparation of a standard curve and the proper handling of samples to avoid interference.[23] Any positive results should be followed up with more complex cellular assays or in vivo models to confirm the activity.[24]

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This involves incorporating rigorous controls and standardized procedures.

Detailed Protocol 1: Reproducible MTT Cytotoxicity Assay

This protocol is designed to minimize variability and includes essential validation steps.

Materials:

  • Dubinidine (high purity, verified structure)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • Cancer cell line (e.g., MCF-7), authenticated and mycoplasma-free.

  • Complete culture medium.

  • Positive Control: Doxorubicin.

  • 96-well plates.

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay A 1. Cell Seeding (1-10 x 10^4 cells/well) B 2. Cell Adherence (Incubate 24h) A->B C 3. Add Dubinidine Dilutions & Controls (Vehicle, Positive) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (2-4h) Formation of Formazan E->F G 7. Add Solubilizer (100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H Griess_Workflow cluster_prep Phase 1: Cell Stimulation cluster_assay Phase 2: Nitrite Measurement A 1. Seed Macrophages B 2. Pre-treat with Dubinidine & Controls A->B C 3. Stimulate with LPS B->C D 4. Incubate (24h) C->D E 5. Collect Supernatant D->E F 6. Add Griess Reagent I (Sulfanilamide) E->F G 7. Incubate (5-10 min) F->G H 8. Add Griess Reagent II (NED) G->H I 9. Incubate (5-10 min) H->I J 10. Read Absorbance (540 nm) I->J

Caption: Standard workflow for the Griess assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat cells with various concentrations of Dubinidine for 1-2 hours.

    • Self-Validation: Include controls:

      • Negative Control: Untreated, unstimulated cells (baseline NO).

      • Vehicle Control: Cells treated with solvent + LPS.

      • Positive Stimulation Control: Cells treated with LPS only.

      • Positive Inhibition Control: Cells treated with a known inhibitor (e.g., Indomethacin) + LPS.

  • Stimulation: Add LPS to all wells except the negative control to induce inflammation and NO production.

  • Incubation: Incubate for 24 hours.

  • Sample Collection: Carefully collect the cell culture supernatant for analysis.

  • Standard Curve: Prepare a standard curve using serial dilutions of a sodium nitrite standard. This is absolutely critical for quantifying the results. [23]7. Griess Reaction:

    • Add 50 µL of supernatant/standard to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. [16] * Add 50 µL of NED solution and incubate for another 5-10 minutes, protected from light. [16]A purple color will develop.

  • Data Acquisition: Measure the absorbance within 30 minutes at 520-550 nm. [16]Calculate the nitrite concentration in your samples by interpolating from the standard curve.

Section 4: Data Reporting and Interpretation for Reproducibility

Transparent reporting is as crucial as the experiment itself. To allow for independent verification, data should be reported according to established guidelines.

Diagram: Key Pillars of Reproducible Reporting

Reporting_Pillars center Reproducible Data A Compound Information (Source, Purity, Storage) center->A B Detailed Protocols (Reagents, Concentrations, Times) center->B C Biological System Details (Cell Line, Passage #, Media) center->C D Raw & Processed Data (Absorbance, IC50 curves) center->D E Statistical Analysis (n, error bars, p-values) center->E

Caption: Core components for transparent and reproducible data reporting.

Adhering to standards like the "Minimum Information About a Bioactive Entity" (MIABE) guidelines provides a framework for capturing essential metadata. [25][26]This includes details about the compound, the biological target, and the assay conditions. [25]Furthermore, depositing data in public repositories like PubChem or ChEMBL enhances visibility and allows for broader community validation. [27][28]

Conclusion

Evaluating the bioactivity of Dubinidine is a critical step in determining its therapeutic potential. However, the reliability of these evaluations hinges entirely on the reproducibility of the assays employed. By understanding the inherent sources of variability, selecting appropriate and orthogonal assays, implementing self-validating protocols with rigorous controls, and adhering to transparent reporting standards, researchers can build a robust and credible body of evidence. This disciplined approach not only strengthens the scientific foundation of the work but also accelerates the journey of promising natural products from the lab to the clinic.

References

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  • Title: Quinidine - StatPearls. Source: NCBI Bookshelf URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability. Source: Creative Diagnostics URL: [Link]

  • Title: MTT Assay. Source: YouTube URL: [Link]

  • Title: Evaluation of Anti-Inflammatory Activity of the New Cardiotonic Steroid γ-Benzylidene Digoxin 8 (BD-8) in Mice. Source: PMC - PubMed Central URL: [Link]

  • Title: Evaluation of Anti-Cancer Activity of Momordica dioica using MTT and DAPI Assays. Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak. Source: PMC - PubMed Central URL: [Link]

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  • Title: High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Source: MDPI URL: [Link]

  • Title: Biologically active guanidine alkaloids. Source: ScienceOpen URL: [Link]

  • Title: Hydroquinidine displays a significant anticarcinogenic activity in breast and ovarian cancer cells via inhibiting cell-cycle and stimulating apoptosis. Source: PubMed Central URL: [Link]

  • Title: Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. Source: ResearchGate URL: [Link]

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  • Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Source: MDPI URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: PubMed URL: [Link]

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Safety Operating Guide

Dubinidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal and safety protocols for Dubinidine , a furoquinoline alkaloid.

CRITICAL DISAMBIGUATION: READ FIRST

Are you handling Dubinidine (Alkaloid) or DAB (3,3'-Diaminobenzidine)?

  • Dubinidine: A furoquinoline alkaloid (CAS ~22964-77-8 or 483-60-3) found in Haplophyllum species.[1][2][3][4] Used in phytochemical and pharmacological research.[2][4][5][6][7] (This guide covers this substance).

  • DAB (3,3'-Diaminobenzidine): A common immunohistochemistry stain (CAS 91-95-2).[1][2][3][4] If you are disposing of DAB, do not use this guide. DAB requires specific deactivation protocols (e.g., permanganate oxidation) that differ from alkaloid disposal.[4]

Hazard Identification & Safety Profile

Dubinidine is a bioactive furoquinoline alkaloid.[2][4] While specific GHS data for Dubinidine is less common than for industrial chemicals, its structural class dictates a high-caution safety profile.[1][2][4]

Core Hazards
Hazard ClassDescriptionMechanism of Action
Acute Toxicity High Risk. Harmful or toxic if swallowed/inhaled.[1][2][3][4]Alkaloids often target the central nervous system or act as acetylcholinesterase inhibitors.[2]
Phototoxicity Moderate Risk. Furoquinolines (like dictamnine/skimmianine) are known phototoxins.[1][2][3][4]UV light activation can cause the molecule to covalently bind to DNA or proteins, causing skin burns or cellular damage.
Mutagenicity Potential Risk. Planar alkaloid structures can intercalate into DNA.[1][2][3][4] Treat as a suspected mutagen.[2][4][8]
Physicochemical Properties Relevant to Disposal
  • Solubility: Poorly soluble in water; soluble in organic solvents (Chloroform, Methanol, Ethanol) and acidic aqueous solutions.[4]

  • Stability: Stable under normal conditions but light-sensitive.[1][2][3][4] Degrades in strong acids/bases but may form toxic byproducts.

Personal Protective Equipment (PPE)

Do not handle Dubinidine without this "Barrier-First" approach.[1][2][4]

  • Respiratory: N95 or P100 particulate respirator (for solid powder) or fume hood (for solutions).[2][4]

  • Dermal: Nitrile gloves (Double gloving recommended: 4 mil minimum thickness).[2][4]

  • Ocular: Chemical splash goggles.[2][4] Standard safety glasses are insufficient for powders that can become airborne.[2][4]

  • Clothing: Lab coat with cuffed sleeves; long pants; closed-toe shoes.[1][2][3][4]

Disposal Procedures

A. Solid Waste (Powder/Crystals)[2][4]
  • Primary Containment: Do not sweep dry powder.[2][4] If you have a small amount of pure Dubinidine to dispose of, place the vial directly into a clear, sealable plastic bag (e.g., Ziploc).[4]

  • Secondary Containment: Place the sealed bag into a Wide-Mouth High-Density Polyethylene (HDPE) waste jar.[1][2][3][4]

  • Labeling: Affix a hazardous waste label.

    • Text: "TOXIC SOLID, ORGANIC, N.O.S. (Contains Dubinidine)."[4]

    • Hazard Checkbox: Toxic.

  • Destruction: Incineration is the only approved method.[2] Do not landfill.[2][4]

B. Liquid Waste (Solutions)

Most Dubinidine waste will be dissolved in solvents (Methanol, DMSO, Chloroform).[2][4]

  • Segregation:

    • Halogenated Waste: If dissolved in Chloroform or Dichloromethane (DCM).[2][4]

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or DMSO.[2][4]

  • Container: Use an amber glass bottle or HDPE carboy. Crucial: Because Dubinidine is phototoxic, amber glass prevents light-induced degradation that could create unknown byproducts inside the waste container.[2][4]

  • Labeling: "TOXIC FLAMMABLE LIQUID (Solvent Name + Trace Dubinidine)."

C. Contaminated Glassware & Sharps[1][2][3][9]
  • Triple Rinse Protocol:

    • Rinse glassware with a compatible solvent (Methanol or Ethanol) three times .[2][4]

    • Collect all rinsate into the "Non-Halogenated Liquid Waste" container.

    • Once rinsed, the glassware can be washed with soap and water or disposed of in a glass bin.

  • Sharps: Needles used with Dubinidine solution must go immediately into a rigid Sharps Container.[2][4] Do not recap. The entire sharps container is incinerated.[2]

Decontamination of Spills

Do not use Bleach (Sodium Hypochlorite). Bleach can react with nitrogen-containing alkaloids to form chloramines, which are toxic gases.[2][4]

Protocol:

  • Isolate: Mark the area.[2][4] Dim lights if possible (to reduce phototoxic activation).[2][4]

  • Absorb:

    • Liquid Spill: Cover with vermiculite or absorbent pads.[2][4]

    • Powder Spill: Cover with a wet paper towel (dampened with ethanol) to prevent dust generation.[2][4]

  • Clean: Wipe the area with 70% Ethanol or Methanol.[2][4] This solubilizes the alkaloid better than water.[2]

  • Final Wash: Wash the surface with soap and water.[2][4]

  • Disposal: All absorbent materials and gloves used go into the Solid Hazardous Waste bin.

Visual Decision Tree (Graphviz)

DubinidineDisposal cluster_warning Safety Critical Start Waste Generated State What is the physical state? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Solution) State->Liquid Debris Contaminated Debris (Gloves, Wipes) State->Debris BinSolid Bin: TOXIC SOLID (Incineration) Solid->BinSolid Double Bag SolventCheck Check Solvent Type Liquid->SolventCheck Debris->BinSolid Seal in Bag Halo Halogenated Solvent (Chloroform, DCM) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo BinHalo Bin: HALOGENATED WASTE (Trace Toxic) Halo->BinHalo BinNonHalo Bin: FLAMMABLE WASTE (Trace Toxic) NonHalo->BinNonHalo Warning NO BLEACH NO DRAINS

Caption: Decision logic for segregating Dubinidine waste streams based on physical state and solvent compatibility.

Regulatory Compliance (RCRA)

Dubinidine is not a "Listed Waste" (P-list or U-list) under US EPA RCRA regulations.[1][2][4] However, it is regulated by Characteristic :

  • Toxicity: If the waste contains high concentrations, it falls under "Toxic" criteria.

  • Ignitability (D001): If dissolved in flammable solvents (Methanol/Ethanol).[2][4]

  • Generator Status: You must characterize this waste as "Hazardous Waste - Toxic/Organic" .[1][2][3][4]

Storage Limit: Do not store waste containers for more than 90 days (Large Quantity Generators) or 180 days (Small Quantity Generators) before pickup.

References

  • Gordaliza, M., et al. (2004).[2][4] "Plant antitumor agents."[2][4] Kluwer Academic Publishers.[2][4] (General reference for cytotoxic alkaloid handling).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 101268, Dubinidine."[2][4] PubChem.[2][4] [Link][2][4]

  • Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories."[1][2][4] [Link][2][4]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[2][4] [Link]

Sources

Operational Safety Protocol: Handling Dubinidine in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

Dubinidine is a bioactive furoquinoline alkaloid derived from Haplophyllum species. While valuable for its sedative, antimicrobial, and potential anticancer properties, it presents specific handling challenges that distinguish it from standard laboratory reagents.

Critical Hazard Insight (The "Why"): Unlike simple irritants, furoquinoline alkaloids are structurally capable of DNA intercalation . Research on structural analogues (e.g., dictamnine, skimmianine) confirms significant phototoxicity and mutagenicity risks upon exposure to UV light [1, 2]. Consequently, Dubinidine must be handled not just as a toxic solid, but as a photosensitive genotoxin .

Standard "glpves and goggles" protocols are insufficient. This guide implements a Barrier-Containment-Deactivation strategy to eliminate inhalation risks and prevent photo-activation of residues.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Dubinidine in powder form (High Risk) versus solution form (Moderate Risk).

Protection ZonePowder Handling (Weighing/Solubilization) Solution Handling (<10 mM) Scientific Rationale
Respiratory N95 (Fit-tested) or PAPR Surgical Mask (if in hood)Alkaloid dust is electrostatically active; inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Single Nitrile (5 mil)Furoquinolines are lipophilic. Double gloving creates a breakthrough time buffer >480 mins.
Dermal (Body) Tyvek Lab Coat (Closed front)Standard Cotton Lab CoatTyvek prevents dust entrapment in fabric fibers, which can later cross-contaminate laundry.
Ocular Chemical Goggles (Indirect Vent)Safety Glasses w/ Side ShieldsGoggles prevent dust migration to the lacrimal duct/mucosa.
Engineering Class II Biosafety Cabinet (BSC) or Fume HoodChemical Fume HoodHEPA filtration captures particulate; directional airflow protects the operator.
Operational Workflow: The "Zero-Exposure" Protocol

This protocol is designed to validate containment at every step.

Phase A: Preparation & Engineering Check
  • Light Control: Dim laboratory lights or use amber shields. Reason: Minimizes the risk of photo-activation if a spill occurs.

  • Airflow Verification: Verify hood face velocity is between 80–100 fpm .

  • Static Elimination: Place an ionizing fan or anti-static gun inside the hood. Causality: Alkaloids are prone to static charge; without neutralization, powder can "jump" from the spatula, contaminating the workspace.

Phase B: Weighing & Solubilization (The Critical Step)
  • The "Container-in-Container" Method:

    • Place the weighing boat inside a larger, secondary containment tray within the balance.

    • Never remove the stock vial from the hood.

  • Solvent Addition:

    • Add the solvent (typically DMSO or Ethanol) directly to the weighing vessel if possible, or wash the powder into the final vial.

    • Self-Validating Step: Visually inspect the weighing boat under a task light. If residue remains, rinse again.

  • Sealing: Parafilm the vial immediately. Wrap in aluminum foil to protect from light.

Phase C: Decontamination
  • Solvent Wipe: Wipe the balance and work surface with 70% Ethanol followed by a 0.1M NaOH wipe.

    • Mechanism:[1][2][3] Alkaline hydrolysis aids in breaking down the alkaloid structure more effectively than water alone.

  • Glove Removal: Perform the "beak method" (pulling one glove off using the other) inside the hood to prevent liberating dust particles into the lab air.

Visualization: Safe Handling Logic Flow

The following diagram illustrates the decision-making process and safety checkpoints for Dubinidine handling.

DubinidineWorkflow cluster_critical CRITICAL CONTROL POINT Start START: Dubinidine Handling RiskCheck Risk Assessment: Is form Powder or Solution? Start->RiskCheck Powder Form: POWDER (High Risk) RiskCheck->Powder Solid Solution Form: SOLUTION (<10mM) RiskCheck->Solution Liquid EngControl Eng. Control: Class II BSC or Fume Hood Powder->EngControl StaticCheck Static Control: Ionizer ON EngControl->StaticCheck Weighing Weighing: Container-in-Container Method StaticCheck->Weighing Solubilization Solubilization: Add DMSO/EtOH -> Foil Wrap Weighing->Solubilization StandardPPE PPE: Nitrile Gloves + Safety Glasses Solution->StandardPPE StandardPPE->Solubilization Decon Decontamination: 70% EtOH -> 0.1M NaOH Solubilization->Decon Disposal Disposal: Segregated Incineration Stream Decon->Disposal

Figure 1: Operational workflow for handling Dubinidine, emphasizing the critical control points for powder handling to mitigate inhalation and static dispersion risks.

Emergency & Disposal Protocols
Spill Response (Powder)
  • Evacuate: Clear the immediate area (radius: 3 meters).

  • Don PPE: Upgrade to N95/P100 and double gloves.

  • Cover: Gently place a paper towel soaked in DMSO or Ethanol over the powder to dampen it. Do not sweep dry powder—this generates aerosols.

  • Clean: Wipe up the damp material. Repeat with soap and water.[4][5]

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Mutagenic).

  • Segregation: Do NOT mix with oxidizers (e.g., peroxides, nitric acid) as alkaloids can react exothermically.

  • Labeling: Clearly mark as "Furoquinoline Alkaloid - Toxic - Phototoxic."

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the fused ring system [3].

References
  • Tozuka, Y., et al. (2011). "Phototoxic and photomutagenic properties of furoquinoline alkaloids." Chemical Research in Toxicology. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.